molecular formula C40H52N6O6S2 B12057994 Azide cyanine dye 728

Azide cyanine dye 728

Numéro de catalogue: B12057994
Poids moléculaire: 777.0 g/mol
Clé InChI: XEWMTEFQJKJRAZ-TXRIKVQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azide cyanine dye 728 is a useful research compound. Its molecular formula is C40H52N6O6S2 and its molecular weight is 777.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C40H52N6O6S2

Poids moléculaire

777.0 g/mol

Nom IUPAC

4-[(2E)-2-[(2E)-2-[2-(3-azidopropylamino)-3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C40H52N6O6S2/c1-39(2)32-14-5-7-16-34(32)45(26-9-11-28-53(47,48)49)36(39)22-20-30-18-19-31(38(30)42-24-13-25-43-44-41)21-23-37-40(3,4)33-15-6-8-17-35(33)46(37)27-10-12-29-54(50,51)52/h5-8,14-17,20-23H,9-13,18-19,24-29H2,1-4H3,(H2,47,48,49,50,51,52)/b30-20+,36-22+

Clé InChI

XEWMTEFQJKJRAZ-TXRIKVQFSA-N

SMILES isomérique

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C

SMILES canonique

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCCCN=[N+]=[N-])CCCCS(=O)(=O)O)C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Azide Cyanine Dye 728 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

Azide (B81097) Cyanine (B1664457) Dye 728 is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in molecular biology. Its core utility lies in its azide functional group, which enables its participation in bioorthogonal "click chemistry" reactions. This allows for the precise and efficient labeling of biomolecules in complex biological systems. The dye's fluorescence in the NIR spectrum is particularly advantageous for deep-tissue imaging, as it minimizes background autofluorescence from biological samples.

The primary application of Azide Cyanine Dye 728 is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] In this reaction, the azide group of the dye reacts with a terminal alkyne that has been metabolically or chemically incorporated into a target biomolecule, such as a protein, nucleic acid, or glycan. This forms a stable triazole linkage, covalently attaching the fluorescent dye to the molecule of interest.[1] This method is highly specific and efficient, and can be performed under physiological conditions, even within living cells.[1][2]

Beyond basic labeling, the large Stokes shift of some cyanine dyes makes them suitable for applications such as Fluorescence Resonance Energy Transfer (FRET), a technique used to measure distances between molecules.[3]

Quantitative Data Summary

PropertyValueSolvent
Excitation Maximum (λex) ~664-670 nmEthanol
Emission Maximum (λem) ~718-728 nmEthanol
Molar Absorptivity (ε) 100,000 M⁻¹cm⁻¹Ethanol
Molecular Weight ~777.01 g/mol N/A
Solubility Water, Ethanol, DMF, DMSON/A

Experimental Protocols

Protocol 1: General Labeling of Alkyne-Modified Biomolecules via CuAAC

This protocol outlines the fundamental steps for labeling a biomolecule containing a terminal alkyne with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving the dye

  • Microcentrifuge tubes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM) in water.

    • Prepare a stock solution of THPTA (e.g., 100 mM) in water.

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M) in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in PBS to the desired concentration.

    • Add the this compound stock solution to the biomolecule solution. The final concentration of the dye should be in excess of the biomolecule (typically 2-10 fold molar excess).

    • Premix the CuSO₄ and THPTA solutions in a separate tube before adding to the reaction mixture. The final concentration of CuSO₄ is typically 50-500 µM, with the ligand at a similar or slightly higher concentration.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-10 mM.

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. Longer incubation times may be necessary for less reactive substrates.

  • Purification:

    • Remove unreacted dye and catalyst components. The purification method will depend on the nature of the labeled biomolecule and may include techniques such as dialysis, size-exclusion chromatography, or precipitation.

Protocol 2: Fluorescent Labeling of Metabolically Tagged Proteins in Live Cells

This protocol describes the labeling of newly synthesized proteins in living cells that have been metabolically engineered to incorporate an alkyne-containing amino acid analog.

Materials:

  • Mammalian cells cultured on coverslips or in multi-well plates

  • Cell culture medium

  • Alkyne-containing amino acid analog (e.g., L-homopropargylglycine)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • THPTA

  • Sodium ascorbate

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal culture medium with a medium containing the alkyne-containing amino acid analog at an optimized concentration (e.g., 50 µM).

    • Incubate the cells for a period sufficient to allow for incorporation into newly synthesized proteins (e.g., 4-24 hours).

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare a "click" reaction cocktail containing CuSO₄, THPTA, and this compound in PBS.

    • Add freshly prepared sodium ascorbate to the cocktail immediately before adding it to the cells.

    • Remove the PBS from the cells and add the "click" reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets for near-infrared dyes.

Visualizations

Experimental_Workflow_for_Cell_Labeling cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Chemistry Labeling cluster_analysis Analysis A Cells in Culture B Incubate with Alkyne-Amino Acid A->B C Alkyne-Labeled Proteins Synthesized B->C D Fix & Permeabilize Cells C->D F Incubate Cells with Cocktail D->F E Prepare Click Reaction Cocktail (Azide Cyanine 728, CuSO4, Ligand, Ascorbate) E->F G Fluorescently Labeled Proteins F->G H Wash Cells G->H I Fluorescence Microscopy H->I

Caption: Workflow for fluorescent labeling of cellular proteins.

Copper_Catalyzed_Azide_Alkyne_Cycloaddition cluster_catalyst Catalytic System cluster_product Product Alkyne Biomolecule-Alkyne Copper Cu(II)SO4 Product Fluorescently Labeled Biomolecule Azide Azide Cyanine 728 Ligand THPTA Copper->Product Cu(I) catalyst Reducer Sodium Ascorbate

Caption: CuAAC reaction for biomolecule labeling.

References

Azide Cyanine Dye 728: A Technical Guide to Spectral and Fluorescence Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral and fluorescence characteristics of Azide (B81097) Cyanine (B1664457) Dye 728, a near-infrared (NIR) fluorescent probe. This dye is of significant interest for biomolecule labeling and in vitro imaging applications due to its emission in the NIR region, which minimizes background autofluorescence from biological samples. The presence of an azide group allows for its covalent attachment to biomolecules via copper-catalyzed or copper-free click chemistry reactions.

Core Spectral and Fluorescence Properties

PropertyValueSolvent
Excitation Maximum (λex) 664 - 670 nm[1][2]Ethanol (B145695)
Emission Maximum (λem) 718 - 728 nm[1][2]Ethanol
Molar Extinction Coefficient (ε) 100,000 M⁻¹cm⁻¹[2]Ethanol
Fluorescence Quantum Yield (Φf) Not specified-
Fluorescence Lifetime (τ) Not specified-

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of a fluorophore is a measure of the efficiency of photon emission after photon absorption. It is one of the most critical parameters for characterizing a fluorescent dye. The comparative method, which involves using a well-characterized standard with a known quantum yield, is a widely used and reliable technique.

Objective: To determine the relative fluorescence quantum yield of Azide Cyanine Dye 728.

Materials:

  • This compound

  • A suitable reference standard with a known quantum yield in the same spectral region (e.g., another cyanine dye with known Φf).

  • Spectroscopic grade solvent (e.g., ethanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the this compound (sample) and the reference standard in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions of both the sample and the reference standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra for all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of the dye.

    • Record the fluorescence emission spectra for all solutions of the sample and the reference standard under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference standard.

    • Determine the slope of the linear fit for both plots.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φx) is calculated using the following equation:

    Φx = Φs * (Gradx / Grads) * (ηx² / ηs²)

    Where:

    • Φs is the quantum yield of the reference standard.

    • Gradx and Grads are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηx and ηs are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term becomes 1).

G Workflow for Determining Relative Fluorescence Quantum Yield cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock Solution (this compound) dilute_sample Create Serial Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_standard Prepare Standard Stock Solution (Known Quantum Yield) dilute_standard Create Serial Dilutions (Abs < 0.1) prep_standard->dilute_standard abs_spec Measure Absorbance Spectra (UV-Vis Spectrophotometer) dilute_sample->abs_spec dilute_standard->abs_spec fluo_spec Measure Fluorescence Spectra (Fluorometer) abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Relative Fluorescence Quantum Yield Determination Workflow
Determination of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is crucial for applications such as fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging (FLIM). Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes.

Objective: To determine the fluorescence lifetime of this compound using TCSPC.

Materials:

  • This compound solution

  • TCSPC system, including:

    • Pulsed light source (e.g., picosecond laser diode) with an excitation wavelength close to the dye's absorption maximum (e.g., ~660 nm)

    • Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)

    • TCSPC electronics (e.g., time-to-amplitude converter - TAC, and multi-channel analyzer - MCA)

  • Reference compound with a known short lifetime for measuring the instrument response function (IRF) (e.g., a scattering solution like Ludox).

Procedure:

  • Instrument Setup and Calibration:

    • Set up the TCSPC system with the appropriate pulsed laser source and detector.

    • Optimize the experimental parameters such as the laser repetition rate and signal acquisition time.

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the system by using a scattering solution (e.g., Ludox) in place of the fluorescent sample. The IRF represents the time response of the instrument itself.

  • Sample Measurement:

    • Replace the scattering solution with the this compound solution.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel to ensure good statistical accuracy.

  • Data Analysis:

    • The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF.

    • Use deconvolution software to fit the experimental decay data to one or more exponential decay models.

    • The fitting process will yield the fluorescence lifetime(s) (τ) of the dye.

G Workflow for Determining Fluorescence Lifetime via TCSPC cluster_setup System Preparation cluster_acq Data Acquisition cluster_proc Data Processing setup TCSPC System Setup (Pulsed Laser, Detector) irf Measure Instrument Response Function (IRF) (Scattering Solution) setup->irf measure Acquire Fluorescence Decay (this compound) irf->measure deconv Deconvolution of Decay Data (with IRF) measure->deconv fit Fit to Exponential Decay Model deconv->fit lifetime Determine Fluorescence Lifetime (τ) fit->lifetime

References

The Azide Group in Cyanine Dye 728: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and applications of the azide (B81097) functional group in the near-infrared (NIR) fluorescent probe, Cyanine (B1664457) Dye 728 (Cy728). This document details the dye's photophysical properties, the synthesis of its azide-modified form, and experimental protocols for its use in bioconjugation and cellular analysis.

Introduction to Cyanine Dyes and the Significance of the Azide Moiety

Cyanine dyes are a class of synthetic polymethine dyes characterized by a conjugated chain of methine groups connecting two nitrogen-containing heterocyclic moieties. Their exceptional brightness, high molar extinction coefficients, and tunable absorption and emission spectra make them invaluable tools in various biomedical applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] Heptamethine cyanine dyes, such as Cy728, absorb and emit in the near-infrared (NIR) window (700-900 nm), a spectral range where biological tissues exhibit minimal autofluorescence and light scattering, allowing for deeper tissue penetration and improved signal-to-noise ratios in imaging studies.[2][3]

The incorporation of an azide group (-N₃) into the cyanine dye structure is a key chemical modification that unlocks a powerful bioconjugation strategy known as "click chemistry". Specifically, the azide group readily and selectively participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with molecules containing a terminal alkyne or a strained cyclooctyne, respectively.[4][5] This bioorthogonal ligation technique allows for the precise and efficient labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, under mild, biocompatible conditions.[6][7]

Physicochemical and Photophysical Properties of Azide-Modified Cyanine Dyes

The introduction of an azide group generally has a minimal impact on the core photophysical properties of the cyanine dye scaffold. The key characteristics of azide-functionalized heptamethine cyanine dyes, exemplified by derivatives closely related to Cy728, are summarized in the table below. It is important to note that the exact values can vary depending on the solvent and local molecular environment.

PropertyTypical ValueSignificance in Application
Excitation Maximum (λex) 750 - 756 nmFalls within the NIR window, minimizing background fluorescence from biological samples.
Emission Maximum (λem) 773 - 779 nmNIR emission allows for deep tissue imaging and reduces light scattering.
Molar Extinction Coefficient (ε) ~199,000 - 255,000 M⁻¹cm⁻¹[4][5]High value indicates efficient light absorption, contributing to the dye's brightness.
Fluorescence Quantum Yield (Φ) 0.24 - 0.3[4][8]Represents the efficiency of converting absorbed light into emitted fluorescence. Higher values indicate a brighter probe.
Stokes Shift ~20 - 25 nm[9]The separation between excitation and emission maxima. A larger Stokes shift can simplify filter design in imaging systems.
Photostability Moderate to High[3][10][11]Determines the dye's resistance to photobleaching during prolonged imaging experiments.

Synthesis of Azide-Functionalized Heptamethine Cyanine Dyes

The synthesis of azide-modified heptamethine cyanine dyes typically involves a multi-step process. A common strategy is to first synthesize the core cyanine structure and then introduce the azide functionality in one of the final steps to avoid the decomposition of the azide group under harsh reaction conditions. A generalized synthetic scheme is presented below.[9][12]

The synthesis often begins with the Fischer indole (B1671886) synthesis to create substituted indolenine precursors. These precursors are then alkylated and condensed with a polymethine bridge-forming reagent to construct the heptamethine cyanine backbone. Finally, a linker containing an azide group is attached to the cyanine core.

G Generalized Synthesis of Azide-Modified Heptamethine Cyanine Dye cluster_0 Step 1: Indolenium Salt Formation cluster_1 Step 2: Heptamethine Core Synthesis cluster_2 Step 3: Azide Functionalization Indolenine Substituted Indolenine Indolenium_Salt Indolenium Salt Indolenine->Indolenium_Salt Alkylation Alkyl_Halide Alkyl Halide with Functional Group Precursor Alkyl_Halide->Indolenium_Salt Indolenium_Salt_2 Indolenium Salt Heptamethine_Core Heptamethine Cyanine Core Indolenium_Salt_2->Heptamethine_Core Condensation Polymethine_Linker Polymethine Bridge Reagent Polymethine_Linker->Heptamethine_Core Heptamethine_Core_2 Heptamethine Cyanine Core Azide_Cyanine_Dye Azide-Cyanine Dye 728 Heptamethine_Core_2->Azide_Cyanine_Dye Coupling Reaction Azide_Linker Azide-Containing Linker Azide_Linker->Azide_Cyanine_Dye

A generalized synthetic workflow for azide-functionalized heptamethine cyanine dyes.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live Cell Labeling

This protocol describes the general steps for labeling the surface of live cells that have been metabolically engineered to express alkyne groups.

Materials:

  • Azide-Cyanine Dye 728 stock solution (e.g., 10 mM in DMSO)

  • Alkyne-modified cells in suspension or adhered to a culture dish

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. If working with suspension cells, wash them with PBS and resuspend in fresh culture medium.

  • Prepare Labeling Cocktail: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. For a 1 mL final volume, add the components in the following order:

    • To 900 µL of PBS, add 10 µL of the 100 mM THPTA solution.

    • Add 10 µL of the 20 mM CuSO₄ solution.

    • Add the desired amount of Azide-Cyanine Dye 728 stock solution (e.g., to a final concentration of 10-50 µM).

    • Vortex briefly to mix.

  • Initiate the Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to the labeling cocktail to initiate the click reaction. Vortex briefly.

  • Cell Labeling: Immediately add the labeling cocktail to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing: After incubation, wash the cells three times with PBS to remove unreacted dye and catalyst components.

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

G Workflow for CuAAC Labeling of Live Cells start Start: Alkyne-Modified Live Cells prep_cocktail Prepare CuAAC Reaction Cocktail (Azide-Dye, CuSO4, THPTA) start->prep_cocktail initiate_reaction Initiate Reaction with Sodium Ascorbate prep_cocktail->initiate_reaction add_to_cells Add Cocktail to Cells initiate_reaction->add_to_cells incubate Incubate at Room Temperature (15-30 min, protected from light) add_to_cells->incubate wash Wash Cells with PBS (3x) incubate->wash analysis Proceed to Analysis (Microscopy or Flow Cytometry) wash->analysis

Experimental workflow for labeling live cells using CuAAC.
Fluorescence Microscopy of Labeled Cells

This protocol provides a basic outline for imaging cells labeled with Azide-Cyanine Dye 728.

Materials:

  • Labeled cells on a glass-bottom dish or slide

  • Mounting medium (optional)

  • Fluorescence microscope equipped with appropriate filters for NIR imaging (e.g., excitation ~740-760 nm, emission ~770-800 nm)

Procedure:

  • Sample Preparation: Ensure the labeled and washed cells are in a suitable imaging buffer (e.g., PBS or imaging medium).

  • Microscope Setup: Turn on the fluorescence microscope and the appropriate laser line for exciting the cyanine dye.

  • Image Acquisition:

    • Locate the cells using brightfield or phase-contrast microscopy.

    • Switch to the fluorescence channel for Cy728.

    • Adjust the exposure time and laser power to obtain a clear image with minimal photobleaching.

    • Capture images of the labeled cells.

  • Data Analysis: Analyze the images to determine the localization and intensity of the fluorescent signal.

Flow Cytometry Analysis of Labeled Cells

This protocol describes the analysis of a cell population labeled with Azide-Cyanine Dye 728 using flow cytometry.

Materials:

  • Labeled cells in suspension

  • FACS buffer (e.g., PBS with 1-2% FBS and 0.05% sodium azide)

  • Flow cytometer with a laser capable of exciting in the NIR range and appropriate detectors

Procedure:

  • Sample Preparation: Resuspend the labeled and washed cells in cold FACS buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Flow Cytometer Setup:

    • Calibrate the flow cytometer using compensation controls if performing multicolor analysis.

    • Set up the appropriate voltage and gain settings for the NIR detector.

  • Data Acquisition:

    • Run an unlabeled control sample to set the background fluorescence.

    • Run the labeled sample and acquire data for a sufficient number of events (e.g., 10,000-50,000).

  • Data Analysis:

    • Gate the cell population of interest based on forward and side scatter.

    • Analyze the fluorescence intensity of the gated population in the NIR channel to quantify the labeling efficiency.

Conclusion

The incorporation of an azide group into the structure of Cyanine Dye 728 provides a powerful and versatile tool for researchers in the life sciences. The ability to specifically and efficiently conjugate this bright, NIR-emitting fluorophore to a wide array of biomolecules via click chemistry enables advanced applications in cellular imaging, protein tracking, and diagnostics. The protocols and data presented in this guide offer a solid foundation for the successful implementation of azide-modified cyanine dyes in a variety of research and development settings.

References

An In-Depth Technical Guide to Azide Cyanine Dye 728 (CAS 1188332-22-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azide (B81097) Cyanine (B1664457) Dye 728, also known as Sulfo-Cyanine7.5 azide. This near-infrared (NIR) fluorescent dye is a powerful tool for biomolecular labeling and in vivo imaging, primarily utilized in reactions involving "click chemistry."

Core Properties and Specifications

Azide Cyanine Dye 728 is a water-soluble heptamethine cyanine dye characterized by its high hydrophilicity and strong fluorescence in the NIR spectrum. Its azide functional group allows for covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.

Chemical and Physical Properties
PropertyValueReference
CAS Number 1188332-22-0[1]
Synonyms Sulfo-Cyanine7.5 azide, Azide MegaStokes dye 673[1]
Molecular Formula C₄₀H₅₂N₆O₆S₂[1]
Molecular Weight 777.01 g/mol [1][2]
Solubility Good solubility in water, DMSO, and DMF.[][4][][4]
Appearance Dark green solid[5]
Storage Store at -20°C in the dark, desiccated.[6]
Spectral Properties
PropertyValueReference
Excitation Maximum (λex) ~778-788 nm[4][7]
Emission Maximum (λem) ~797-808 nm[4][7]
Extinction Coefficient (ε) ~222,000 cm⁻¹M⁻¹[4][7]
Quantum Yield (Φ) ~0.21-0.24[7][8]
Stokes Shift ~20 nm[4]

Key Applications

The primary utility of this compound lies in its ability to participate in click chemistry reactions for the stable and specific labeling of biomolecules.[6][] Its NIR fluorescence makes it particularly suitable for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[6][4]

  • Bioconjugation: Efficiently labels proteins, antibodies, peptides, and nucleic acids that have been modified to contain an alkyne group.[4][5]

  • Fluorescence Microscopy: Enables high-resolution imaging of cellular structures.[4][5]

  • In Vivo Imaging: Ideal for deep tissue imaging in small animal models with minimal interference from biological tissues.[6][4]

  • Flow Cytometry: Provides distinct signals in the NIR channel for precise cell sorting and analysis.[4][5]

Experimental Protocols

Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for labeling an alkyne-modified protein with this compound using a copper catalyst.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines like Tris.

  • This compound (Sulfo-Cyanine7.5 azide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine) for stabilizing Cu(I) in aqueous solutions.[6]

  • Reducing agent (e.g., Sodium Ascorbate)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Ensure the alkyne-modified protein is at a concentration of 2-10 mg/mL in a compatible buffer (pH ~7.0-7.5).

  • Dye Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Catalyst Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. The molar ratio of dye to protein should be optimized, but a starting point of 10:1 is common.

    • Add the THPTA ligand solution to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled protein.

    • Confirm labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at ~780 nm).

Cell Staining for Flow Cytometry

This protocol provides a general workflow for staining the surface of cells that have been metabolically labeled to express alkyne groups, using this compound.

Materials:

  • Cells with surface-expressed alkyne groups

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • This compound

  • Click chemistry reaction components (as described in the protein labeling protocol)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with cold FACS buffer.

    • Resuspend the cells to a concentration of 1-5 x 10⁶ cells/mL in cold FACS buffer.

  • Click Reaction on Cells:

    • To 100 µL of the cell suspension, add the click chemistry reaction cocktail containing this compound, copper sulfate, ligand, and sodium ascorbate at optimized concentrations.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells three times with cold FACS buffer by centrifugation (e.g., 400 x g for 5 minutes) and resuspension.

  • Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer for analysis on a flow cytometer equipped with lasers and detectors capable of exciting and detecting the NIR fluorescence of the dye.

In Vivo Imaging in a Mouse Model

This protocol describes a general procedure for in vivo imaging using this compound conjugated to a targeting molecule (e.g., an antibody or peptide) that has an alkyne group.

Materials:

  • Animal model (e.g., nude mice)

  • Alkyne-modified targeting molecule conjugated with this compound (prepared as in Protocol 1)

  • Sterile PBS

  • In vivo imaging system capable of NIR fluorescence detection.

Procedure:

  • Probe Preparation:

    • Dilute the dye-conjugated targeting molecule in sterile PBS to the desired concentration. The optimal dose needs to be determined empirically.

  • Animal Preparation:

    • Anesthetize the mouse according to institutional guidelines.

  • Probe Administration:

    • Inject the prepared probe solution into the mouse, typically via tail vein injection.

  • Image Acquisition:

    • At various time points post-injection (to allow for probe distribution and target accumulation), place the anesthetized mouse in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filters for this compound.

    • It is crucial to include control animals (e.g., injected with an untargeted dye or vehicle) to assess background signal and non-specific accumulation.

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest to assess the accumulation of the probe at the target site.

Visualizations

Logical Workflow for Biomolecule Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Biomolecule Alkyne-Modified Biomolecule Click_Reaction Click Chemistry Reaction (CuAAC) Biomolecule->Click_Reaction Dye This compound Stock Solution Dye->Click_Reaction Catalyst Cu(I) Catalyst (CuSO4 + Ligand + Reducing Agent) Catalyst->Click_Reaction Purification Size-Exclusion Chromatography Click_Reaction->Purification Analysis Spectroscopic Analysis (Absorbance) Purification->Analysis Labeled_Product Labeled Biomolecule Purification->Labeled_Product

Caption: Workflow for labeling an alkyne-modified biomolecule with this compound.

Experimental Workflow for In Vivo Imaging

G Probe_Prep Prepare Dye-Conjugated Targeting Probe Injection Administer Probe (e.g., Tail Vein Injection) Probe_Prep->Injection Animal_Prep Anesthetize Animal Model Animal_Prep->Injection Incubation Allow for Probe Distribution and Target Accumulation Injection->Incubation Imaging Acquire NIR Fluorescence Images Incubation->Imaging Analysis Quantify Signal in Region of Interest Imaging->Analysis

Caption: General experimental workflow for in vivo fluorescence imaging.

Signaling Pathway Visualization (Hypothetical Example)

G cluster_surface Cell Surface cluster_labeling Labeling cluster_internalization Internalization & Signaling Receptor_Alkyne Receptor with Alkyne Handle Click Click Reaction Receptor_Alkyne->Click Ligand Ligand Labeled_Receptor Labeled Receptor Ligand->Labeled_Receptor Dye_Azide Azide Cyanine Dye 728 Dye_Azide->Click Click->Labeled_Receptor Endosome Endosome Labeled_Receptor->Endosome Internalization Downstream Downstream Signaling Endosome->Downstream

Caption: Hypothetical tracking of a labeled cell surface receptor.

References

An In-depth Technical Guide to the Solubility and Stability of Azide Cyanine Dye 728

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of fluorescent probes is paramount for successful experimental design and data interpretation. Azide (B81097) cyanine (B1664457) dye 728, a near-infrared (NIR) fluorescent dye, is a valuable tool for biological labeling through click chemistry. This guide provides a comprehensive overview of its solubility and stability characteristics, supported by experimental protocols and logical workflows.

Core Properties of Azide Cyanine Dye 728

This compound is a member of the cyanine dye family, which is characterized by two nitrogen-containing heterocyclic groups linked by a polymethine chain.[1] The azide group facilitates its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry.

Solubility Profile

The solubility of a fluorescent dye is a critical factor in its application, influencing its handling, storage, and performance in biological systems. This compound exhibits solubility in a range of common laboratory solvents.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO)Soluble[2][3]A common solvent for preparing stock solutions of cyanine dyes.[4]
Dimethylformamide (DMF)Soluble[3]Often used as a co-solvent for labeling reactions in aqueous buffers.[5]
WaterSolubleThe presence of sulfonate groups in many commercial cyanine dyes, including likely formulations of this compound, significantly enhances water solubility.[4][]
EthanolSolubleA polar protic solvent in which the dye is soluble.
Dichloromethane (DCM)Soluble[3]A non-polar organic solvent.

The enhanced water solubility of sulfonated cyanine dyes is advantageous for bioconjugation reactions, as it minimizes the need for organic co-solvents that can be detrimental to sensitive biomolecules like proteins.[4] Furthermore, good water solubility helps to prevent aggregation, which can lead to fluorescence quenching and unreliable experimental results.[4][5]

Stability Characteristics

The stability of this compound is influenced by several environmental factors, primarily light exposure and pH. Understanding these factors is crucial for ensuring the integrity of the dye and the reproducibility of experimental data.

Table 2: Factors Affecting the Stability of this compound

FactorEffect on StabilityRecommendations for Handling and Storage
Light Exposure Cyanine dyes are susceptible to photobleaching upon prolonged exposure to light.[7][8]Store dye solutions in the dark or in amber vials. Minimize exposure to excitation light during fluorescence imaging. Consider the use of antifade reagents.
pH The fluorescence of many cyanine dyes is pH-sensitive.[9]Maintain a stable pH environment within the optimal range for the specific application. The fluorescence of some cyanine dyes is stable over a broad pH range (pH 4-10).[9]
Storage Conditions Long-term stability is dependent on proper storage.Store as a dry solid under argon or dissolved in an anhydrous organic solvent like DMF at -20°C for long-term storage.[10][11]
Oxidizing/Reducing Agents The polymethine chain of cyanine dyes can be susceptible to oxidation.Avoid harsh oxidizing or reducing agents. The use of a reductive/oxidative system (ROXS) has been shown to enhance the photostability of some cyanine dyes.[12]

The azide functional group is generally stable under typical storage and handling conditions but will react with alkynes under specific "click" reaction conditions.[2]

Experimental Protocols

Protocol 1: Determination of Dye Solubility (Tiered Approach)

This protocol provides a general method for determining the solubility of this compound in a step-wise manner.

Materials:

  • This compound

  • Solvents of interest (e.g., water, DMSO, DMF, ethanol)

  • Glass tubes

  • Vortex mixer

  • Spectrophotometer

Procedure:

  • Tier 1: Prepare a 20 mg/mL solution of the dye in the desired solvent. Vortex the mixture thoroughly. Visually inspect for complete dissolution.

  • Tier 2: If the dye is not soluble in Tier 1, decrease the concentration to 2 mg/mL and repeat the solubilization process.

  • Tier 3: If the dye is still not soluble, decrease the concentration to 0.2 mg/mL.

  • Quantitative Assessment: For soluble preparations, obtain the absorption spectrum using a spectrophotometer to confirm the presence of the characteristic cyanine dye absorbance peaks and to determine the concentration using the Beer-Lambert law.

Protocol 2: Assessment of Photostability

This protocol outlines a general procedure to evaluate the photostability of this compound.

Materials:

  • Solution of this compound of known concentration and absorbance

  • Light source with a specific wavelength and power density (e.g., LED)

  • Spectrophotometer or fluorometer

  • Cuvette

Procedure:

  • Measure the initial absorbance or fluorescence intensity of the dye solution at its maximum absorption/emission wavelength.

  • Continuously illuminate the sample with the light source.

  • At regular time intervals, record the absorbance or fluorescence spectrum.

  • Plot the normalized absorbance or fluorescence intensity as a function of illumination time.

  • The rate of decay can be used to determine the photostability, often reported as a half-life (τ1/2).[7]

Diagrams and Workflows

Logical Relationship of Factors Affecting Dye Stability

Factors Influencing this compound Stability Stability Dye Stability Light Light Exposure Stability->Light pH pH Stability->pH Storage Storage Conditions Stability->Storage Chemicals Chemical Environment Stability->Chemicals Photobleaching Photobleaching Light->Photobleaching Degradation Chemical Degradation pH->Degradation Chemicals->Degradation

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Biomolecule Labeling using Click Chemistry

Workflow for Labeling Biomolecules with this compound cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product cluster_analysis Downstream Analysis Dye This compound Click Copper-Catalyzed Azide-Alkyne Cycloaddition Dye->Click Biomolecule Alkyne-Modified Biomolecule Biomolecule->Click Labeled_Biomolecule Fluorescently Labeled Biomolecule Click->Labeled_Biomolecule Purification Purification Labeled_Biomolecule->Purification Analysis Fluorescence-Based Analysis Purification->Analysis

Caption: Workflow for biomolecule labeling via click chemistry.

References

An In-depth Technical Guide to Azide Cyanine Dye 728 for Copper-Catalyzed Click Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azide (B81097) Cyanine (B1664457) Dye 728 and its application in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction for labeling biomolecules. It is intended to serve as a technical resource for researchers in life sciences and drug development.

Introduction to Azide Cyanine Dye 728 and Click Chemistry

This compound is a near-infrared (NIR) fluorescent dye functionalized with an azide group. This feature allows it to be covalently attached to alkyne-modified biomolecules through the highly efficient and specific CuAAC click reaction. Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with native biological processes. The CuAAC reaction, in particular, forms a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][2] This methodology has become a powerful tool for labeling proteins, nucleic acids, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]

Physicochemical and Spectroscopic Properties

This compound exhibits favorable properties for bio-imaging, including high molar absorptivity and emission in the near-infrared spectrum, which minimizes background autofluorescence from biological samples.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₄₀H₅₂N₆O₆S₂[3]
Molecular Weight 777.01 g/mol [3]
Excitation Maximum (λex) 664 nm (in ethanol)[4]
Emission Maximum (λem) 718 nm (in ethanol)[4]
Molar Absorbance (ε) 100,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (Φ) Estimated 0.14 - 0.30*[5][6][7]
Solubility Water, Ethanol, DMF, DMSO[4]
Storage Store at –20°C[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the labeling strategy lies in the CuAAC reaction. This reaction involves the formation of a stable 1,2,3-triazole ring from the reaction of the azide group on the cyanine dye and a terminal alkyne present on the target biomolecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Generation Azide This compound (R1-N3) Reaction CuAAC Reaction Azide->Reaction Alkyne Alkyne-modified Biomolecule (R2-C≡CH) Alkyne->Reaction CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Reducer Sodium Ascorbate (B8700270) Reducer->CuI CuI->Reaction Catalyst Product Labeled Biomolecule (Triazole Linkage) Reaction->Product

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following are detailed protocols for the labeling of alkyne-modified proteins and cell surface glycoproteins with this compound.

Labeling of Alkyne-Modified Proteins in Solution

This protocol is adapted from general procedures for labeling proteins using CuAAC.[8][9][10]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 100 mM in DMSO/water)

  • Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

  • Purification resin or column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Dye Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare Protein Sample: Dilute the alkyne-modified protein to a concentration of 1-5 mg/mL in the reaction buffer.

  • Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA/TBTA ligand solutions. A typical ratio is 1:5 (CuSO₄:ligand).

  • Reaction Setup:

    • To the protein solution, add the this compound stock solution to a final concentration of 10-100 µM.

    • Add the catalyst premix to a final copper concentration of 100 µM.

    • Gently mix the solution.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to initiate the click reaction.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the excess dye and catalyst by passing the reaction mixture through a size-exclusion chromatography column or using another appropriate purification method.

  • Characterization: Confirm the labeling by measuring the absorbance of the protein and the dye, and/or by SDS-PAGE followed by fluorescence imaging.

Protein_Labeling_Workflow Start Start with Alkyne-Modified Protein Mix Combine Protein, Dye, and Catalyst Start->Mix PrepareDye Prepare this compound Solution PrepareDye->Mix PrepareCatalyst Prepare Cu(II)/Ligand Premix PrepareCatalyst->Mix Initiate Add Sodium Ascorbate to Initiate Reaction Mix->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Purify Purify Labeled Protein Incubate->Purify Analyze Analyze Labeled Protein Purify->Analyze

Caption: Experimental workflow for labeling alkyne-modified proteins.

Labeling of Cell Surface Glycoproteins

This protocol is based on metabolic labeling of cells with an azide-modified sugar followed by click chemistry.[11][12][13]

Materials:

  • Cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound

  • Labeling buffer (e.g., PBS with 1% BSA)

  • Copper(II) sulfate (CuSO₄)

  • THPTA ligand

  • Sodium ascorbate

Procedure:

  • Metabolic Labeling:

    • Culture cells in medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This will incorporate azide groups into the cell surface glycans.

  • Cell Preparation:

    • Harvest the cells and wash them twice with cold labeling buffer.

  • Click Reaction:

    • Prepare a fresh click reaction cocktail containing:

      • This compound (e.g., 25 µM)

      • CuSO₄ (e.g., 50 µM)

      • THPTA (e.g., 250 µM)

      • Sodium ascorbate (e.g., 2.5 mM)

    • Resuspend the cells in the click reaction cocktail.

  • Incubation: Incubate the cells for 10-30 minutes at room temperature or 4°C, protected from light.

  • Washing: Wash the cells three times with cold labeling buffer to remove unreacted dye and catalyst.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Application in Signaling Pathway Analysis

The ability to specifically label cell surface proteins, such as receptors, makes this compound a valuable tool for studying signaling pathways. For instance, by labeling a specific receptor, its localization, trafficking, and interaction with other proteins can be monitored upon ligand binding.

A common application is in studying Receptor Tyrosine Kinase (RTK) or G-Protein Coupled Receptor (GPCR) signaling.[14][15][16] A fluorescently labeled ligand or antibody can be used to track the receptor's behavior.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Alkyne-Modified Receptor LabeledReceptor Labeled Receptor Dimerization Receptor Dimerization LabeledReceptor->Dimerization Ligand Ligand Binding Ligand->LabeledReceptor Phosphorylation Autophosphorylation Dimerization->Phosphorylation Downstream Downstream Signaling Cascade Phosphorylation->Downstream Response Cellular Response Downstream->Response

Caption: A generic receptor tyrosine kinase signaling pathway that can be studied using fluorescent labeling.

Conclusion

This compound, in conjunction with copper-catalyzed click chemistry, provides a robust and versatile platform for the fluorescent labeling of biomolecules. Its near-infrared properties make it particularly suitable for applications requiring low background and deep tissue penetration. The detailed protocols and conceptual frameworks provided in this guide should enable researchers to effectively utilize this powerful tool in their studies of biological systems and in the development of new therapeutic and diagnostic agents.

Disclaimer: This product is for R&D use only, not for drug, household, or other uses. Please consult the Material Safety Data Sheet for information regarding hazards and safe handling practices.

References

Safety and Handling of Azide Cyanine Dye 728: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Azide (B81097) Cyanine (B1664457) Dye 728. The information herein is compiled from publicly available safety data sheets and general chemical safety guidelines for researchers working with azide-containing compounds and cyanine dyes. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.

Introduction to Azide Cyanine Dye 728

This compound is a fluorescent dye commonly used in biological labeling applications, particularly in "click" chemistry reactions.[1] Its structure incorporates both a cyanine dye core, responsible for its near-infrared fluorescent properties, and an azide functional group, which allows for covalent attachment to alkyne-modified biomolecules.[2] While a valuable tool in research, the presence of the azide group necessitates specific handling precautions due to its potential hazards.

Hazard Identification and Classification

Based on available data, this compound is classified with the following hazards:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Irritation2GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH335: May cause respiratory irritation

Data sourced from Sigma-Aldrich product information.[3]

The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3]

General Safety Precautions for Organic Azides

Organic azides are energetic molecules that can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.[4][5] While the stability of individual organic azides varies, general precautions should always be observed.

Key safety considerations for handling organic azides include:

  • Avoid Heat, Shock, and Friction: Do not heat organic azides unless specifically required by a well-vetted protocol. Avoid grinding or subjecting the material to mechanical shock.[4][5]

  • Incompatible Materials: Keep azides away from strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[4][6] Also, avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, as this can form highly shock-sensitive metal azides.[4][7] Do not use metal spatulas for handling.[6]

  • Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides.[4]

  • Scale of Work: Use the smallest amount of the azide-containing compound necessary for the experiment.[4][5]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages and necessary precautions.

G Workflow for Safe Handling of this compound cluster_prep Preparation and Planning cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal a Review SDS and SOPs b Assemble PPE: - Safety Goggles - Lab Coat - Nitrile Gloves a->b c Prepare a dedicated, clean workspace in a chemical fume hood b->c d Allow dye to equilibrate to room temperature c->d Proceed to handling e Weigh the required amount using a non-metal spatula d->e f Dissolve in an appropriate solvent (e.g., DMSO, DMF, ethanol) e->f g Perform the experiment within the fume hood f->g h Decontaminate workspace with a suitable solvent g->h After experiment completion i Dispose of waste in a designated hazardous waste container h->i j Remove and dispose of PPE properly i->j k Wash hands thoroughly j->k

Caption: Safe handling workflow for this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[4]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.[4]

  • Skin and Body Protection: A lab coat should be worn at all times.[4]

Storage and Stability

Proper storage is essential to maintain the integrity and safety of this compound.

ParameterRecommendation
Storage Temperature -20°C[3]
Light Sensitivity Store in the dark.
Incompatibilities Store away from acids and heavy metals.[4][6]

Toxicological Information

Specific toxicological data for this compound is limited. However, a study on Chinese hamster ovary (CHO) cells indicated that the dye is not toxic up to a concentration of 50 μM.[3]

The toxicity of the azide group is a significant concern. Sodium azide, a related inorganic azide, is known to be highly toxic if ingested or absorbed through the skin.[6] Symptoms of azide exposure can include headache, dizziness, nausea, vomiting, rapid heart rate, and skin burns.[6]

Experimental Protocols

Detailed experimental protocols will vary depending on the specific application. However, the following general steps should be followed when preparing a stock solution:

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.

  • Reconstitution: In a chemical fume hood, add the appropriate volume of a suitable solvent (e.g., DMSO, DMF, or ethanol) to the vial to create a stock solution of the desired concentration. The dye is soluble in water, ethanol, DMF, and DMSO.

  • Mixing: Gently vortex or sonicate the vial to ensure the dye is fully dissolved.

  • Storage: Store the stock solution at -20°C, protected from light.

Spill and Emergency Procedures

In case of a small spill:

  • Alert others in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent.

In case of a large spill or if you are not trained to handle it:

  • Evacuate the area immediately.

  • Notify your institution's environmental health and safety (EHS) office.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Disposal

All waste containing this compound, including empty containers, contaminated materials, and unused solutions, must be disposed of as hazardous waste according to institutional and local regulations. Never dispose of azides down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[7]

Disclaimer: This guide is for informational purposes only and does not constitute professional safety advice. Always consult your institution's safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

References

molecular weight and formula of Azide cyanine dye 728

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on Azide (B81097) cyanine (B1664457) dye 728, a fluorescent dye utilized in biological research for labeling and detection. The content is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Core Molecular Information

Azide cyanine dye 728 is a member of the cyanine dye family, which is characterized by a polymethine chain linking two nitrogen-containing heterocyclic nuclei. This particular dye is functionalized with an azide group, enabling its use in bioorthogonal chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".

Molecular Formula: C40H52N6O6S2[][2][3]

Molecular Weight: 777.01 g/mol [][2][3][4]

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are summarized in the table below. These characteristics are crucial for designing and executing fluorescence-based experiments.

PropertyValueNotes
Molecular Weight 777.01 g/mol []
Molecular Formula C40H52N6O6S2[]
Excitation Wavelength (λex) 670 nmIn ethanol
Emission Wavelength (λem) 728 nmIn ethanol
Molar Absorbance 100,000 M-1cm-1[5]
Appearance Powder
Storage Temperature -20°C[5]

Applications and Experimental Protocols

This compound is primarily employed for the fluorescent labeling of biomolecules in a technique known as bioorthogonal labeling.[5] This involves the specific covalent attachment of the dye to a target molecule within a complex biological environment without interfering with native biochemical processes.

Copper-Catalyzed Click Labeling

The most prominent application of this dye is in copper-catalyzed click labeling.[5] The azide group on the dye reacts with an alkyne-functionalized target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

Experimental Workflow: General Protocol for Cell Surface Glycoprotein Labeling

The following is a generalized workflow for the labeling of cell surface glycoproteins using this compound. Specific parameters such as cell type, incubation times, and reagent concentrations should be optimized for each experimental system.

  • Metabolic Labeling: Cells are cultured in a medium containing an alkyne-modified sugar (e.g., an azido (B1232118) sugar analog). This sugar is incorporated into the carbohydrate chains of glycoproteins during their synthesis.

  • Cell Harvesting and Washing: After incubation, the cells are harvested and washed with a biocompatible buffer (e.g., PBS) to remove unincorporated sugars.

  • Click Reaction Cocktail Preparation: A reaction cocktail is prepared containing:

    • This compound

    • A copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate)

    • A copper-chelating ligand to stabilize the copper(I) ion and enhance reaction efficiency.

  • Labeling Reaction: The click reaction cocktail is added to the cells and incubated to allow the cycloaddition reaction between the dye's azide group and the alkyne-modified glycoproteins.

  • Washing and Analysis: The cells are washed to remove unreacted labeling reagents. The labeled cells can then be analyzed by various fluorescence-based techniques, such as flow cytometry or fluorescence microscopy.

Click_Chemistry_Workflow cluster_preparation Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Metabolic_Labeling Metabolic Labeling of Cells with Alkyne-Modified Substrate Cell_Harvest Cell Harvesting and Washing Metabolic_Labeling->Cell_Harvest Incubation Incubation of Cells with Reaction Cocktail Cell_Harvest->Incubation Reaction_Cocktail Preparation of Click Reaction Cocktail (Azide-Dye, Copper Catalyst) Reaction_Cocktail->Incubation Final_Wash Final Washing Step Incubation->Final_Wash Fluorescence_Analysis Fluorescence-Based Analysis (e.g., Microscopy, Flow Cytometry) Final_Wash->Fluorescence_Analysis

A generalized workflow for bioorthogonal labeling using copper-catalyzed click chemistry.

Safety Information

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area.[6]

Utility in FRET Applications

This dye is also noted to be valuable in Fluorescence Resonance Energy Transfer (FRET) applications.[5] FRET is a mechanism describing energy transfer between two light-sensitive molecules. The spectral properties of this compound make it a suitable component in FRET pairs for studying molecular interactions.[5]

References

Methodological & Application

Application Notes and Protocols for Azide Cyanine Dye 728 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Azide (B81097) Cyanine (B1664457) Dye 728 in flow cytometry experiments. This near-infrared fluorescent dye is a valuable tool for the detection and quantification of cells that have been metabolically labeled with an alkyne-containing molecule. The primary application is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction.

Physicochemical and Spectral Properties

Azide Cyanine Dye 728, also known as Sulfo-Cyanine7 Azide, is a water-soluble, near-infrared dye. Its key properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex) ~750 nm[1][2][3]
Emission Maximum (λem) ~773 nm[1][2][3]
Molecular Weight ~777.01 g/mol (this compound) / ~829.1 g/mol (Sulfo-Cyanine7 Azide)[3][4][]
Extinction Coefficient ~240,600 M⁻¹cm⁻¹[2][3]
Solubility Good in water, DMF, and DMSO[2][6]
Storage Store at -20°C, protected from light[2]

Principle of Detection: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The detection of alkyne-labeled biomolecules with this compound is based on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][] In this reaction, a copper(I) catalyst facilitates the formation of a stable triazole linkage between the azide group on the cyanine dye and the alkyne group incorporated into the target biomolecule within the cell.[7][]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne-labeled Biomolecule Alkyne-labeled Biomolecule Labeled_Biomolecule Fluorescently Labeled Biomolecule Alkyne-labeled Biomolecule->Labeled_Biomolecule Azide_Cyanine_Dye_728 This compound Azide_Cyanine_Dye_728->Labeled_Biomolecule Copper_I Copper (I) Catalyst Copper_I->Labeled_Biomolecule Catalyzes Reaction

Figure 1: Principle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Flow Cytometry

The general workflow for a flow cytometry experiment using this compound involves several key steps, from cell preparation and metabolic labeling to the final data analysis. This process is outlined in the diagram below.

Flow_Cytometry_Workflow A 1. Cell Preparation and Metabolic Labeling (e.g., with EdU for proliferation) B 2. Cell Harvest and Fixation A->B C 3. Permeabilization B->C D 4. Click Reaction with this compound C->D E 5. Wash and Resuspend Cells D->E F 6. Flow Cytometry Analysis (Near-Infrared Laser) E->F G 7. Data Interpretation F->G

Figure 2: Experimental workflow for click chemistry-based flow cytometry.

Detailed Experimental Protocol

This protocol is adapted from established methods for click chemistry-based cell proliferation assays, such as the Click-iT™ EdU assays.[9][10] Note: Optimal conditions, particularly incubation times and reagent concentrations, may vary depending on the cell type and experimental setup and should be determined empirically.

Materials and Reagents
  • Cells of interest metabolically labeled with an alkyne (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for cell proliferation studies).

  • This compound

  • Copper (II) Sulfate (CuSO₄) : 100 mM stock solution in deionized water.

  • Reducing Agent (e.g., Sodium Ascorbate) : Freshly prepared 1 M stock solution in deionized water.

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Fixation Buffer : 4% paraformaldehyde in PBS.

  • Permeabilization Buffer : 0.1% Triton™ X-100 or Saponin-based buffer in PBS.

  • Flow cytometry tubes

Protocol Steps
StepProcedureNotes
1. Metabolic Labeling Culture cells and introduce the alkyne-containing metabolic label (e.g., 10 µM EdU) for a desired period.The incubation time will depend on the cell cycle length and the specific research question.
2. Cell Harvest and Fixation Harvest cells and wash once with 3 mL of 1% BSA in PBS. Centrifuge at 500 x g for 5 minutes. Resuspend the cell pellet in 100 µL of Click-iT™ fixative and incubate for 15 minutes at room temperature, protected from light. Wash once with 3 mL of 1% BSA in PBS.Proper fixation is crucial for preserving cell integrity and the incorporated alkyne.
3. Permeabilization Resuspend the fixed cells in 100 µL of 1X permeabilization buffer and incubate for 15 minutes.This step allows the click reaction components to enter the cell and access the target biomolecule.
4. Click Reaction Prepare the Click Reaction Cocktail immediately before use. For each sample, mix the components in the following order: - 438 µL PBS - 10 µL of 100 mM CuSO₄ - 2 µL of this compound (from a 5 mM stock in DMSO) - 50 µL of 1 M Sodium Ascorbate. Add 500 µL of the cocktail to the permeabilized cells. Incubate for 30 minutes at room temperature, protected from light.The reaction cocktail must be made fresh and used within 15 minutes.[11]
5. Washing Wash the cells once with 3 mL of 1X permeabilization buffer. Centrifuge and discard the supernatant.This removes unreacted click chemistry components.
6. (Optional) DNA Staining For cell cycle analysis, resuspend the cells in 500 µL of PBS containing a DNA stain (e.g., DAPI). Incubate as required for the specific DNA stain.
7. Flow Cytometry Analysis Resuspend the final cell pellet in 500 µL of PBS for analysis. Analyze the samples on a flow cytometer equipped with a near-infrared laser for excitation (e.g., ~640 nm or a laser line close to the dye's excitation maximum) and appropriate emission filters (e.g., a bandpass filter around 780 nm).Ensure proper voltage and compensation settings are established using appropriate controls (unstained cells, single-stained cells).
Flow Cytometer Setup
  • Excitation: A laser line close to 750 nm is ideal. However, a 633 nm or 640 nm laser can often provide sufficient excitation for cyanine dyes in this range.

  • Emission Filter: A bandpass filter centered around 780 nm (e.g., 780/60 nm) is recommended to collect the peak emission of this compound.

  • Controls: It is essential to include the following controls:

    • Unstained cells to set the baseline fluorescence.

    • Cells labeled with the alkyne but without the click reaction to check for background fluorescence.

    • (If applicable) Single-color controls for any additional fluorophores used for compensation.

These application notes and protocols provide a comprehensive guide for utilizing this compound in flow cytometry. By following these guidelines, researchers can effectively label and analyze alkyne-modified cells, enabling a wide range of applications in cell biology and drug development.

References

Application Notes and Protocols for Click Chemistry Reactions with Azide Cyanine Dye 728

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Azide (B81097) Cyanine (B1664457) Dye 728 in click chemistry reactions, a powerful and versatile tool for bioconjugation. This near-infrared (NIR) fluorescent dye enables the specific labeling of alkyne-modified biomolecules, facilitating a wide range of applications in fluorescence imaging, flow cytometry, and proteomics. The protocols outlined below cover both copper-catalyzed and strain-promoted click chemistry approaches for the labeling of proteins and cells.

Introduction to Azide Cyanine Dye 728 and Click Chemistry

This compound is a water-soluble, bright, and photostable fluorescent probe functionalized with an azide group. This azide moiety allows the dye to be covalently attached to biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through a highly efficient and specific reaction known as "click chemistry".

The most common form of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azide and a terminal alkyne.[1][2] For applications in living cells where the cytotoxicity of copper is a concern, a copper-free alternative, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed.[1] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides.[3]

Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 777.01 g/mol
Excitation Wavelength (λex) 670 nm (in ethanol)
Emission Wavelength (λem) 728 nm (in ethanol)
Molar Absorbance 100,000 M⁻¹cm⁻¹
Solubility Water, Ethanol, DMF, DMSO
Storage Temperature -20°C

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of a purified protein containing an alkyne modification with this compound using a copper-catalyzed click reaction.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Protein purification resin (e.g., size-exclusion chromatography or affinity chromatography)[4][5][6][7][8]

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. Note: This solution is prone to oxidation and should be prepared fresh.

  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in a total reaction volume of 100 µL with PBS.

    • Add this compound to a final concentration of 20-100 µM (a 2-10 fold molar excess over the protein).

    • Add THPTA to a final concentration of 1 mM.

    • Add Copper(II) sulfate to a final concentration of 1 mM.

    • To initiate the reaction, add sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess dye and reaction components by purifying the labeled protein using an appropriate chromatography method, such as size-exclusion chromatography or affinity chromatography.

Recommended Reagent Concentrations for CuAAC Protein Labeling:

ReagentStock ConcentrationFinal Concentration
Alkyne-modified Protein-1-10 µM
This compound10 mM in DMSO20-100 µM
THPTA100 mM in H₂O1 mM
Copper(II) Sulfate20 mM in H₂O1 mM
Sodium Ascorbate300 mM in H₂O5 mM
Protocol 2: Labeling of Live Cells with this compound using CuAAC

This protocol is for labeling alkyne-modified biomolecules on the surface of or within live cells. Note: Copper can be toxic to cells, so it is crucial to use a copper-chelating ligand like THPTA and to minimize incubation times and copper concentration. For intracellular targets, a cell permeabilization step is required.

Materials:

  • Cells cultured on coverslips or in a multi-well plate, metabolically labeled with an alkyne-containing precursor.

  • This compound

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

  • Nuclear stain (e.g., DAPI) (Optional)

  • Mounting medium

Procedure:

  • Prepare "Click-it" Reaction Cocktail:

    • For each coverslip or well, prepare the following reaction cocktail in cell culture medium. Premix the CuSO₄ and THPTA before adding the other components.

      • This compound: 10-50 µM

      • Copper(II) Sulfate: 100 µM

      • THPTA: 500 µM

      • Sodium Ascorbate: 1 mM

  • Cell Labeling:

    • Wash the cells twice with pre-warmed PBS.

    • Add the "Click-it" reaction cocktail to the cells.

    • Incubate for 30-60 minutes at 37°C in a cell culture incubator, protected from light.

  • Washing and Fixation:

    • Remove the reaction cocktail and wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • (Optional) Permeabilization:

    • If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells twice with PBS.

  • (Optional) Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cyanine Dye 728 (Excitation: ~670 nm, Emission: ~728 nm).

Visualizations

CuAAC_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Alkyne_Protein Alkyne-modified Protein Mix Mix Reagents Alkyne_Protein->Mix Azide_Dye Azide Cyanine Dye 728 Azide_Dye->Mix Reagents CuSO4, THPTA, Sodium Ascorbate Reagents->Mix Incubate Incubate (1-2h, RT) Mix->Incubate Purify Purification Incubate->Purify Labeled_Protein Labeled Protein Purify->Labeled_Protein

Caption: Workflow for CuAAC labeling of proteins.

Cell_Labeling_Workflow Metabolic_Labeling Metabolic Labeling (Incorporate Alkyne) Click_Reaction Click Reaction (Azide Cyanine 728) Metabolic_Labeling->Click_Reaction Wash_Fix Wash & Fix Click_Reaction->Wash_Fix Permeabilize Permeabilize (Optional) Wash_Fix->Permeabilize Imaging Fluorescence Imaging Wash_Fix->Imaging For surface labeling Permeabilize->Imaging

References

Application Notes and Protocols for Labeling Proteins with Azide Cyanine Dye 728

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research, enabling the visualization and quantification of protein localization, trafficking, and interactions within complex biological systems. Azide (B81097) Cyanine (B1664457) Dye 728 is a near-infrared (NIR) fluorescent probe designed for the specific labeling of proteins through bioorthogonal click chemistry. Its fluorescence emission in the NIR spectrum (emission maximum ~728 nm) offers significant advantages for cellular and in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[1][2]

This document provides detailed application notes and protocols for the covalent labeling of proteins using Azide Cyanine Dye 728 via copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Principle of Labeling

The labeling strategy relies on the highly specific and efficient "click" reaction between an azide and an alkyne. To label a protein of interest with this compound, the protein must first be modified to contain a terminal alkyne group. This can be achieved through various methods, including:

  • Metabolic Labeling: Incorporating unnatural amino acids containing an alkyne group (e.g., homopropargylglycine, HPG) into the protein during synthesis.

  • Enzymatic Labeling: Using enzymes to attach an alkyne-containing tag to a specific site on the protein.

  • Chemical Modification: Chemically modifying specific amino acid residues (e.g., lysines, cysteines) with a reagent that introduces an alkyne handle.

Once the protein is "alkyne-tagged," it can be specifically labeled with this compound through a cycloaddition reaction that forms a stable triazole linkage.

Quantitative Data

The performance of a fluorescent dye is critical for obtaining high-quality imaging data. While direct comparative data for this compound is limited, the following tables provide representative quantitative data for near-infrared cyanine dyes used in biological imaging to guide experimental design.

Table 1: Photostability of Selected Near-Infrared Cyanine Dyes

DyePhotobleaching Half-life (seconds)Excitation Wavelength (nm)Notes
Representative NIR Cyanine Dye 1~30730Iodinated cyanine dyes may exhibit faster photobleaching.[3]
Representative NIR Cyanine Dye 2>60785Encapsulation or specific structural modifications can enhance photostability.[4]
Indocyanine Green (ICG)~25780A clinically approved NIR dye, known for its rapid photobleaching.[5]

Data is illustrative and can vary based on experimental conditions such as illumination intensity, buffer composition, and the local environment of the dye.

Table 2: Signal-to-Noise Ratio (SNR) in Cellular Imaging for NIR Dyes

Imaging ModalityTypical SNRFactors Influencing SNR
Epifluorescence Microscopy5 - 20Detector sensitivity, background autofluorescence, labeling density, and dye brightness.[6]
Confocal Microscopy15 - >30Pinhole size, detector efficiency, and laser power.[6]
In Vivo ImagingVariableTissue depth, scattering, and autofluorescence. NIR dyes generally provide higher SNR than visible dyes for in vivo applications.[1][5]

SNR is highly dependent on the specific imaging system, sample preparation, and biological context.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins

This protocol is suitable for labeling purified proteins or protein lysates in vitro.

Materials:

  • Alkyne-modified protein in a compatible buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)

  • DMSO (for dissolving the dye)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to a final concentration that is in molar excess (e.g., 5-10 fold) over the alkyne groups on the protein.

    • Add the THPTA solution to the reaction mixture to a final concentration of 1 mM.

    • Add the CuSO₄ solution to a final concentration of 100 µM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to initiate the click reaction.

    • Gently mix the reaction components.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification:

    • Purify the labeled protein from excess dye and catalyst using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Quantification and Storage:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~670 nm (for the dye).

    • Store the labeled protein at -20°C or -80°C, protected from light.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Proteins in Live Cells

This protocol is ideal for labeling proteins in living cells as it does not require a cytotoxic copper catalyst. The protein of interest should be modified with a strained alkyne, such as a cyclooctyne (B158145) (e.g., DBCO, BCN).

Materials:

  • Cells expressing the protein of interest modified with a strained alkyne.

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells expressing the strained alkyne-modified protein of interest under standard conditions.

  • Labeling:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the dye stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 5-20 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the dye-containing medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the labeling medium and wash the cells three times with warm PBS or live-cell imaging medium to remove unbound dye.

  • Imaging:

    • Add fresh live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~670 nm, Emission: ~728 nm).

Visualizations

Experimental Workflow for Protein Labeling

G cluster_modification Protein Modification cluster_labeling Click Chemistry Labeling cluster_analysis Downstream Analysis Metabolic Labeling Metabolic Labeling Alkyne-modified Protein Alkyne-modified Protein Metabolic Labeling->Alkyne-modified Protein Enzymatic Labeling Enzymatic Labeling Enzymatic Labeling->Alkyne-modified Protein Chemical Modification Chemical Modification Chemical Modification->Alkyne-modified Protein CuAAC (in vitro) CuAAC (in vitro) Labeled Protein Labeled Protein CuAAC (in vitro)->Labeled Protein SPAAC (live cell) SPAAC (live cell) SPAAC (live cell)->Labeled Protein Fluorescence Microscopy Fluorescence Microscopy Flow Cytometry Flow Cytometry In-gel Fluorescence In-gel Fluorescence Protein of Interest Protein of Interest Protein of Interest->Metabolic Labeling Protein of Interest->Enzymatic Labeling Protein of Interest->Chemical Modification Alkyne-modified Protein->CuAAC (in vitro) Alkyne-modified Protein->SPAAC (live cell) This compound This compound This compound->CuAAC (in vitro) This compound->SPAAC (live cell) Labeled Protein->Fluorescence Microscopy Labeled Protein->Flow Cytometry Labeled Protein->In-gel Fluorescence G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome Ligand Ligand GPCR GPCR (Alkyne-labeled) Ligand->GPCR 1. Binding & Activation G-Protein G-Protein GPCR->G-Protein 2. G-Protein Signaling GRK GRK GPCR->GRK Clathrin Clathrin GPCR->Clathrin 5. Endocytosis Internalized GPCR GPCR beta-Arrestin β-Arrestin beta-Arrestin->GPCR 4. Recruitment Internalized beta-Arrestin β-Arrestin Clathrin->Internalized GPCR Internalized GPCR->Internalized beta-Arrestin Signaling/Recycling

References

Application Notes: Azide Cyanine Dye 728 for Nucleic Acid Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azide (B81097) Cyanine (B1664457) Dye 728 is a far-red fluorescent dye functionalized with an azide group, enabling its use in highly specific covalent labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This method is particularly powerful for labeling and visualizing newly synthesized DNA in proliferating cells.[3] The process involves the metabolic incorporation of an alkyne-modified nucleoside, such as 5-ethynyl-2´-deoxyuridine (EdU), into DNA during the S-phase of the cell cycle.[4] Subsequent reaction with the azide-modified far-red dye under mild, biocompatible conditions allows for robust and specific detection of DNA synthesis.[3][4]

The far-red spectral properties of Cyanine 728 offer significant advantages for multiplexing experiments, as its long-wavelength emission minimizes spectral overlap with common blue, green, and red fluorophores, such as DAPI, GFP, and mCherry.[5] This application note provides detailed protocols for using Azide Cyanine Dye 728 to label and visualize proliferating cells via fluorescence microscopy and flow cytometry.

Quantitative Data Summary

The performance of this compound is characterized by its spectral properties, which are critical for designing imaging experiments and selecting appropriate instrument settings.

Table 1: Spectral Properties of this compound (Representative)

PropertyValueNotes
Excitation Maximum (Ex)~730 nmCan be efficiently excited by a 730 nm laser.[6]
Emission Maximum (Em)~755 nmCollect emission using a long-pass filter suitable for far-red fluorescence.[7]
Molar Extinction Coeff.>100,000 M⁻¹cm⁻¹High molar absorptivity allows for bright signals.[6]
Recommended Laser Line730 nm
Recommended Filter SetCy7 or similarEnsure filter sets are optimized for far-red wavelengths.

Table 2: Recommended Reagent Concentrations for Staining

ReagentStock ConcentrationSuggested Working ConcentrationApplication
EdU (5-ethynyl-2'-deoxyuridine)10 mM in DMSO10-20 µMMicroscopy & Flow Cytometry[8]
This compound5 mM in DMSO1-5 µMMicroscopy & Flow Cytometry
Copper (II) Sulfate (CuSO₄)100 mM in H₂O1-2 mMMicroscopy & Flow Cytometry
Ascorbic Acid / Sodium Ascorbate (B8700270)500 mM in H₂O (prepare fresh)10-50 mMMicroscopy & Flow Cytometry

Experimental Protocols & Workflows

Visualizing the Experimental Workflow

The overall process for labeling newly synthesized DNA involves three main stages: metabolic labeling with EdU, cell fixation and permeabilization, and the click chemistry reaction to attach the fluorescent dye.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Click Reaction & Imaging A Seed cells and culture overnight B Add EdU to media (e.g., 10 µM for 2 hours) A->B C Wash cells with PBS B->C D Fix cells (e.g., 4% PFA, 15 min) C->D E Wash cells D->E F Permeabilize cells (e.g., 0.5% Triton X-100, 20 min) E->F G Wash cells F->G I Incubate cells with cocktail (30 min, room temp, dark) G->I H Prepare Click Reaction Cocktail J Wash cells I->J K Counterstain nuclei (optional) (e.g., DAPI, Hoechst) J->K L Image sample (Microscopy or Flow Cytometry) K->L

Caption: General workflow for EdU incorporation and detection.
The Click Chemistry Reaction

The detection of EdU is based on the highly specific and bio-orthogonal copper-catalyzed reaction between the alkyne group on EdU and the azide group on the cyanine dye.[4] This reaction forms a stable triazole linkage, covalently attaching the fluorophore to the newly synthesized DNA.[3]

G DNA EdU-Alkyne in newly synthesized DNA Product Fluorescently Labeled DNA DNA->Product Copper (I) Catalyst (from CuSO₄ + Ascorbate) Dye This compound Dye->Product Catalyst +

Caption: The CuAAC "click" reaction mechanism.

Protocol 1: Staining for Fluorescence Microscopy

This protocol is designed for labeling adherent cells cultured on coverslips.

Materials

  • Cells cultured on sterile glass coverslips

  • EdU (10 mM stock in DMSO)

  • This compound (5 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.5% Triton™ X-100 in PBS[9]

  • Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS[8]

  • Copper (II) Sulfate (CuSO₄) (100 mM stock in dH₂O)

  • Sodium Ascorbate (500 mM stock in dH₂O, prepare fresh )

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Antifade mounting medium

Procedure

  • EdU Labeling:

    • To your cultured cells, add EdU to a final concentration of 10 µM.[8]

    • Incubate for a duration appropriate for your cell type and experimental goals (e.g., 1-2 hours) under standard culture conditions.

  • Fixation and Permeabilization:

    • Wash the coverslips twice with 1 mL of PBS.

    • Fix the cells by adding 1 mL of 4% PFA and incubating for 15 minutes at room temperature.[9]

    • Wash twice with 1 mL of Wash Buffer (3% BSA in PBS).[9]

    • Permeabilize by adding 1 mL of 0.5% Triton™ X-100 and incubating for 20 minutes at room temperature.[9]

    • Wash twice with 1 mL of Wash Buffer.

  • Click Reaction:

    • Important: Prepare the Click Reaction Cocktail immediately before use. For 1 mL of cocktail, add components in the following order:

      • PBS: 949 µL

      • CuSO₄ (from 100 mM stock): 20 µL (Final: 2 mM)

      • This compound (from 5 mM stock): 1 µL (Final: 5 µM)

      • Sodium Ascorbate (from 500 mM stock): 30 µL (Final: 15 mM)

    • Remove the wash buffer and add 0.5 mL of the Click Reaction Cocktail to each coverslip.

    • Incubate for 30 minutes at room temperature, protected from light.[8]

  • Washing and Counterstaining:

    • Wash the coverslips three times with Wash Buffer.[8]

    • (Optional) Incubate with a nuclear counterstain like DAPI (e.g., 1 µg/mL in PBS) for 5-10 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Image using a fluorescence microscope equipped with filters appropriate for the far-red emission of Cyanine 728 and any counterstains used.

Protocol 2: Staining for Flow Cytometry

This protocol is for labeling cells in suspension.

Materials

  • Cells cultured in suspension or harvested from a plate

  • Reagents from the microscopy protocol (EdU, Azide Dye, Click components)

  • Flow Cytometry Staining Buffer (e.g., 1% BSA in PBS)

Procedure

  • EdU Labeling:

    • Add EdU to the cell culture medium to a final concentration of 10 µM.

    • Incubate for the desired period (e.g., 1-2 hours) under standard culture conditions.

  • Cell Harvest and Fixation:

    • Harvest cells (e.g., by centrifugation at 300 x g for 5 minutes) and wash once with 3 mL of 1% BSA in PBS.[4]

    • Resuspend the cell pellet in 100 µL of fixative (e.g., 4% PFA) and incubate for 15 minutes at room temperature, protected from light.[4]

    • Wash by adding 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.[4]

  • Permeabilization:

    • Resuspend the cell pellet in 100 µL of 0.5% Triton™ X-100 in PBS.

    • Incubate for 20 minutes at room temperature.[8]

    • Wash by adding 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant.

  • Click Reaction:

    • Prepare the Click Reaction Cocktail as described in the microscopy protocol.

    • Resuspend the cell pellet in 500 µL of the freshly prepared cocktail.[4]

    • Incubate for 30 minutes at room temperature in the dark.[4]

  • Washing and Analysis:

    • Wash the cells by adding 3 mL of 1% BSA in PBS, centrifuge, and discard the supernatant. Repeat once.

    • (Optional) Resuspend in a buffer containing a nuclear stain suitable for flow cytometry (e.g., DAPI for cell cycle analysis).

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

    • Analyze on a flow cytometer equipped with a laser capable of exciting the far-red dye (e.g., 730 nm).

Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Weak or No Signal Insufficient EdU incorporation.Increase EdU concentration (titrate up to 50 µM) or incubation time. Ensure cells are actively proliferating.[8]
Ineffective click reaction.Prepare the sodium ascorbate solution fresh each time. Ensure all click components are added in the correct order.
Incompatible instrument settings.Verify that the correct laser line and emission filters are being used for the far-red dye.[8]
High Background Insufficient washing.Increase the number and duration of wash steps after fixation, permeabilization, and the click reaction.[10]
Non-specific dye binding.Ensure appropriate blocking with BSA. Consider reducing the concentration of the azide dye.
Precipitated dye.Centrifuge the dye stock solution before use. Ensure the click cocktail is well-mixed and used immediately.
Signal Loss with Other Fluorophores (e.g., GFP) Copper-mediated quenching.While far-red dyes are less susceptible, consider using a copper-chelating ligand (e.g., TBTA) in the click cocktail to protect sensitive fluorophores like GFP.[11]
Variable Staining Inconsistent cell handling.Standardize all incubation times, reagent concentrations, and washing procedures across all samples.[10]
Cell loss during washes (flow cytometry).Use a gentle centrifugation speed (300-400 x g) and be careful when aspirating supernatants.[8]

References

Experimental Applications of Cyanine Dames in Biotechnology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of cyanine (B1664457) dyes in various biotechnology applications. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with these versatile fluorophores.

Introduction to Cyanine Dyes

Cyanine dyes are a class of synthetic organic molecules that are widely used as fluorescent labels in biological research.[] Their structure is characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain.[2] The length of this chain determines the dye's absorption and emission spectra, allowing for a wide range of fluorescent colors from the visible to the near-infrared (NIR) spectrum.[2] This tunability, combined with their high molar extinction coefficients and good quantum yields, makes them ideal for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[3][4]

Quantitative Data of Common Cyanine Dyes

The selection of an appropriate cyanine dye is critical for the success of an experiment. The following table summarizes the key photophysical properties of commonly used cyanine dyes to facilitate this selection process.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Cy3 ~550-554~568-570~150,000~0.15-0.24
Cy5 ~649-650~666-670~250,000~0.20-0.27
Cy7 ~750-756~773-779>200,000~0.28
PE-Cy7 ~565~778~1,960,000Not specified

Key Applications and Protocols

Fluorescent Labeling of Biomolecules

Cyanine dyes are frequently used to label proteins, antibodies, and nucleic acids for subsequent detection and analysis. The most common methods involve the use of amine-reactive NHS esters or thiol-reactive maleimides.

  • NHS Ester Labeling: N-hydroxysuccinimidyl (NHS) esters of cyanine dyes react with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[5] This is a widely used method for labeling antibodies and other proteins.[5] The reaction is pH-dependent, with an optimal pH range of 8.3-8.5.[6] It is crucial to use an amine-free buffer, such as phosphate-buffered saline (PBS), as amine-containing buffers (e.g., Tris) will compete for the NHS ester.[7]

  • Maleimide Labeling: Maleimide-functionalized cyanine dyes react specifically with free sulfhydryl (thiol) groups, such as those found in cysteine residues.[8] This provides a more site-specific labeling approach compared to NHS esters. If the protein of interest does not have a free thiol group, disulfide bonds can be reduced using reagents like DTT or TCEP to generate them.[9] The reaction is typically performed at a neutral pH (6.5-7.5).[8]

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Antibody_Prep Prepare Antibody Solution (1-10 mg/mL in amine-free buffer) Adjust_pH Adjust Antibody Solution pH to 8.3-8.5 Antibody_Prep->Adjust_pH Dye_Prep Prepare Dye Stock Solution (10 mM in anhydrous DMSO) Add_Dye Add Dye Stock Solution to Antibody (Molar ratio 10:1 to 20:1) Dye_Prep->Add_Dye Adjust_pH->Add_Dye Incubate Incubate for 1 hour at Room Temperature (Protect from light) Add_Dye->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Characterize Characterize Conjugate (Determine Degree of Labeling) Purify->Characterize

Caption: Workflow for labeling an antibody with a cyanine NHS ester.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • Cyanine NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody Solution:

    • Ensure the antibody concentration is between 2-10 mg/mL.[10]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), dialyze it against PBS.[7]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the cyanine NHS ester in anhydrous DMSO to a concentration of 10 mM.[10]

  • Conjugation Reaction:

    • Add 1 M sodium bicarbonate buffer to the antibody solution to adjust the pH to 8.3-8.5.[11]

    • Slowly add the cyanine NHS ester stock solution to the antibody solution to achieve a molar dye-to-antibody ratio of 10:1 to 20:1.[11]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[12]

  • Purification:

    • Remove the unconjugated dye by passing the reaction mixture through a gel filtration column equilibrated with PBS.[12]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the cyanine dye.[10]

Fluorescence Microscopy

Cyanine dye-labeled antibodies are extensively used in immunofluorescence (IF) microscopy to visualize the localization of specific proteins within cells and tissues.

  • Indirect Immunofluorescence: This is the most common approach, where an unlabeled primary antibody binds to the target antigen, and a cyanine dye-conjugated secondary antibody that recognizes the primary antibody is used for detection. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.[10]

  • Fixation and Permeabilization: Proper fixation and permeabilization are crucial for successful immunofluorescence staining. Formaldehyde is a common fixative that crosslinks proteins, while detergents like Triton X-100 are used to permeabilize cell membranes to allow antibody access to intracellular targets.[10]

  • Blocking: To prevent non-specific binding of antibodies, a blocking step is essential. This is typically done using serum from the same species as the secondary antibody or a protein solution like bovine serum albumin (BSA).[13]

  • Signal-to-Noise Ratio: Optimizing the signal-to-noise ratio is key to obtaining high-quality images. This can be achieved by titrating antibody concentrations, using appropriate blocking solutions, and thorough washing steps.[14]

G cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fix Fix Cells (e.g., 4% Formaldehyde) Permeabilize Permeabilize Cells (e.g., 0.1% Triton X-100) Fix->Permeabilize Block Block Non-specific Sites (e.g., 1% BSA) Permeabilize->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Wash1 Wash (3x with PBS) Primary_Ab->Wash1 Secondary_Ab Incubate with Cyanine-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash (3x with PBS) Secondary_Ab->Wash2 Mount Mount Coverslip Wash2->Mount Image Acquire Images (Fluorescence Microscope) Mount->Image

Caption: Workflow for indirect immunofluorescence staining.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Cyanine dye-conjugated secondary antibody

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Fixation:

    • Rinse the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.[10]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[13]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[15]

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the cyanine dye-conjugated secondary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[15]

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[7]

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen cyanine dye.[7]

In Vivo Imaging

Near-infrared (NIR) cyanine dyes, such as Cy5.5 and Cy7, are particularly well-suited for in vivo imaging due to the reduced light absorption and scattering by tissues in the NIR window (700-900 nm).[16] This allows for deeper tissue penetration and a higher signal-to-background ratio.[16]

  • Probe Design: For targeted in vivo imaging, cyanine dyes are conjugated to molecules that specifically bind to a target of interest, such as antibodies or peptides.[17]

  • Animal Models: Hairless or shaved mice are typically used to minimize light scattering and absorption by fur.[18]

  • Autofluorescence: A major challenge in in vivo imaging is autofluorescence from the animal's diet. It is recommended to use a low-fluorescence diet for several days before imaging to reduce background signals.[19]

  • Image Acquisition: Images are typically acquired at various time points after probe injection to monitor its biodistribution and target accumulation.[]

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Animal_Prep Prepare Animal Model (e.g., Tumor Xenograft) Injection Inject Probe into Animal Animal_Prep->Injection Probe_Prep Prepare Cyanine-labeled Probe Probe_Prep->Injection Image_Acquisition Acquire Images at Multiple Time Points (In Vivo Imaging System) Injection->Image_Acquisition Data_Analysis Analyze Image Data (Quantify Signal) Image_Acquisition->Data_Analysis Ex_Vivo Ex Vivo Organ Imaging (Optional) Data_Analysis->Ex_Vivo

Caption: Workflow for in vivo fluorescence imaging in a mouse model.

Materials:

  • Tumor-bearing mouse model

  • Cyanine dye-labeled targeting probe

  • In vivo imaging system with appropriate laser and filter sets

  • Anesthesia

Procedure:

  • Animal Preparation:

    • If necessary, anesthetize the mouse.

  • Probe Administration:

    • Inject the cyanine dye-labeled probe intravenously or intraperitoneally. The optimal dose and route of administration should be determined empirically.

  • Image Acquisition:

    • Place the mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor probe distribution and tumor accumulation.[]

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor and other organs to determine the tumor-to-background ratio.

  • Ex Vivo Imaging (Optional):

    • After the final in vivo imaging time point, euthanize the mouse and dissect the tumor and major organs.

    • Image the excised tissues to confirm the in vivo signal localization.[]

Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death.[21] Certain cyanine dyes can act as effective photosensitizers, particularly those that absorb light in the NIR region, allowing for deeper tissue penetration.[21]

  • Mechanism of Action: Upon excitation with light of a specific wavelength, the cyanine dye transfers energy to molecular oxygen, generating highly cytotoxic singlet oxygen and other ROS.[21] These ROS then damage cellular components, leading to apoptosis or necrosis of the cancer cells.[21]

  • Mitochondrial Targeting: Many cyanine dyes are cationic and lipophilic, which promotes their accumulation in the mitochondria of cancer cells.[22] Targeting mitochondria is an effective strategy for PDT as these organelles are highly susceptible to oxidative stress.[22]

  • Cellular Uptake: The uptake of tumor-seeking cyanine dyes can be mediated by organic anion-transporting polypeptides (OATPs), which are often overexpressed in cancer cells.[23]

G cluster_uptake Cellular Uptake & Localization cluster_pdt Photodynamic Action cluster_outcome Cellular Outcome Cyanine Cyanine Dye Uptake Cellular Uptake (e.g., OATP-mediated) Cyanine->Uptake Mitochondria Mitochondrial Accumulation Uptake->Mitochondria Light Light Excitation (Specific Wavelength) Excited_Dye Excited State Cyanine Light->Excited_Dye Oxygen Molecular Oxygen (³O₂) Excited_Dye->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂) (ROS) Oxygen->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Apoptosis Apoptosis / Necrosis Cell_Damage->Apoptosis

Caption: Simplified signaling pathway of cyanine dye-mediated photodynamic therapy.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • Cyanine dye photosensitizer

  • Light source with the appropriate wavelength for dye excitation

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Photosensitizer Incubation:

    • Treat the cells with various concentrations of the cyanine dye photosensitizer and incubate for a specific period (e.g., 2-4 hours) to allow for cellular uptake. Include a no-dye control.[24]

  • Irradiation:

    • Wash the cells with PBS to remove the extracellular dye.

    • Add fresh cell culture medium.

    • Irradiate the cells with a light source at the appropriate wavelength and dose. Keep a set of non-irradiated control plates.[24]

  • Post-Irradiation Incubation:

    • Incubate the cells for 24-48 hours post-irradiation.

  • Cell Viability Assessment:

    • Measure the cell viability using a standard cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each condition and determine the phototoxic effect of the cyanine dye.

References

Application Notes and Protocols: Azide Cyanine Dye 728 (Sulfo-Cyanine7.5 Azide) for Labeling Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent labeling of peptides and oligonucleotides with Sulfo-Cyanine7.5 Azide (B81097), a near-infrared (NIR) fluorescent dye ideal for a wide range of applications, including in vivo imaging. The primary method of conjugation is the highly efficient and bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry".

Introduction to Sulfo-Cyanine7.5 Azide

Sulfo-Cyanine7.5 is a water-soluble, heptamethine cyanine (B1664457) dye that exhibits strong fluorescence in the near-infrared spectrum. Its structural resemblance to Indocyanine Green (ICG), a dye approved for human angiography, makes it particularly suitable for in vivo imaging applications where deep tissue penetration and low background autofluorescence are critical.[1] The sulfonated form ensures high water solubility, which is advantageous when working with biomolecules in aqueous environments.[1] The azide functional group allows for its specific covalent attachment to molecules containing a terminal alkyne via the CuAAC reaction. This reaction is highly specific, efficient, and proceeds under mild conditions, making it an excellent choice for labeling sensitive biomolecules like peptides and oligonucleotides.[2][3]

Key Applications

The near-infrared fluorescence of Sulfo-Cyanine7.5-labeled biomolecules enables a variety of applications, including:

  • In Vivo Imaging: Deep tissue imaging with minimal background interference.[1]

  • Fluorescence Microscopy: High-resolution imaging of cellular structures and processes.

  • Flow Cytometry: Clear and reliable signals for cell sorting and analysis.

  • Bioanalytical Assays: Detection and analysis of biomolecular targets in complex samples.

Quantitative Data Summary

The following tables summarize the key photophysical properties of Sulfo-Cyanine7.5 Azide and provide a general overview of the labeling reaction parameters.

Table 1: Photophysical Properties of Sulfo-Cyanine7.5 Azide

PropertyValueReference
Excitation Maximum (λex)~788 nm[1]
Emission Maximum (λem)~808 nm[1]
Stokes Shift~20 nm[1]
Molar Extinction Coefficient>250,000 cm⁻¹M⁻¹
Fluorescence Quantum YieldHigh (Improved over ICG)[4]
SolubilityHigh in water and polar organic solvents (DMSO, DMF)

Table 2: General Parameters for CuAAC Labeling

ParameterPeptidesOligonucleotides
Alkyne-modified Biomolecule Concentration 1-10 mM20-200 µM
Sulfo-Cyanine7.5 Azide Concentration 1.5 - 5 equivalents (relative to alkyne)1.5 - 5 equivalents (relative to alkyne)
Copper (II) Sulfate Concentration 0.1 - 0.5 mM0.5 mM
Copper Ligand (e.g., THPTA) Concentration 0.5 - 2.5 mM0.5 mM
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1 - 5 mM0.5 mM
Reaction Time 1 - 16 hours30 minutes - 4 hours
Reaction Temperature Room TemperatureRoom Temperature to 45°C
Typical Purification Method Reverse-Phase HPLCEthanol (B145695) Precipitation, HPLC, PAGE

Experimental Protocols

Labeling of Alkyne-Modified Peptides with Sulfo-Cyanine7.5 Azide

This protocol describes a general method for the CuAAC labeling of a peptide containing a terminal alkyne group.

Materials:

  • Alkyne-modified peptide

  • Sulfo-Cyanine7.5 Azide

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium Ascorbate (B8700270)

  • Degassed, amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

  • Purification system (e.g., Reverse-Phase HPLC)

Protocol:

  • Prepare Stock Solutions:

    • Alkyne-Peptide: Prepare a 10 mM stock solution in degassed buffer.

    • Sulfo-Cyanine7.5 Azide: Prepare a 10 mM stock solution in DMSO or DMF.

    • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in order:

      • Degassed buffer

      • Alkyne-peptide stock solution

      • Sulfo-Cyanine7.5 Azide stock solution (use 1.5 to 5-fold molar excess over the peptide)

      • THPTA ligand stock solution (use a 5-fold molar excess over CuSO₄)

      • Copper(II) Sulfate stock solution

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration should be between 1 and 5 mM.

    • Vortex the tube gently to mix.

  • Incubation:

    • Incubate the reaction at room temperature for 1 to 16 hours. Protect the reaction from light. The optimal reaction time may need to be determined empirically.

  • Purification:

    • Purify the labeled peptide from excess dye and reaction components using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the elution profile at both the peptide's absorbance wavelength (e.g., 220 nm or 280 nm) and the dye's absorbance maximum (~788 nm).

    • Collect the fractions containing the dual-absorbing species, which corresponds to the labeled peptide.

    • Lyophilize the purified product.

Labeling of Alkyne-Modified Oligonucleotides with Sulfo-Cyanine7.5 Azide

This protocol outlines a general procedure for the CuAAC labeling of an oligonucleotide containing a terminal alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide

  • Sulfo-Cyanine7.5 Azide

  • Dimethylsulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or THPTA

  • Sodium Ascorbate

  • Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

  • Nuclease-free water

  • Ethanol (ice-cold, 100%)

  • Sodium Acetate (3 M, pH 5.2)

  • Purification system (e.g., HPLC, PAGE, or spin column)

Protocol:

  • Prepare Stock Solutions:

    • Alkyne-Oligonucleotide: Prepare a 1 mM stock solution in nuclease-free water.

    • Sulfo-Cyanine7.5 Azide: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate/Ligand Premix: Prepare a solution containing 10 mM CuSO₄ and 50 mM TBTA or THPTA in a DMSO/water mixture.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. Note: Prepare this solution fresh.

  • Reaction Setup:

    • In a pressure-tight vial, add the following:

      • Alkyne-oligonucleotide stock solution

      • 2 M TEAA buffer to a final concentration of 0.2 M

      • DMSO to a final concentration of 50% (v/v)

    • Vortex the mixture.

    • Add the Sulfo-Cyanine7.5 Azide stock solution (1.5 to 5-fold molar excess over the oligonucleotide) and vortex.[5]

  • Initiate the Reaction:

    • Add the copper(II) sulfate/ligand premix to a final concentration of 0.5 mM copper.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[6]

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 0.5 mM.[6]

    • Flush the vial with inert gas, cap it tightly, and vortex thoroughly.[6]

  • Incubation:

    • Incubate the reaction at room temperature or up to 45°C for 30 minutes to 4 hours.[5][7] Protect the reaction from light.

  • Purification:

    • Ethanol Precipitation:

      • Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.

      • Add 3 volumes of ice-cold 100% ethanol.

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge at high speed to pellet the labeled oligonucleotide.

      • Wash the pellet with cold 70% ethanol and air dry.

    • Chromatographic Purification: For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).[8][9]

Visualizations

Peptide_Labeling_Workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis prep_peptide Alkyne-Peptide Stock mix Mix Reagents: Peptide, Dye, Buffer, Cu/Ligand prep_peptide->mix prep_dye Sulfo-Cy7.5 Azide Stock prep_dye->mix prep_cu CuSO4/Ligand Stock prep_cu->mix prep_asc Sodium Ascorbate (Fresh) initiate Initiate with Sodium Ascorbate prep_asc->initiate mix->initiate incubate Incubate (1-16h, RT) Protect from Light initiate->incubate purify RP-HPLC Purification incubate->purify analyze Characterize Labeled Peptide (Mass Spec, Spectroscopy) purify->analyze

Caption: Workflow for labeling alkyne-modified peptides.

Oligonucleotide_Labeling_Workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis prep_oligo Alkyne-Oligo Stock mix Mix Reagents: Oligo, Dye, Buffer, DMSO prep_oligo->mix prep_dye Sulfo-Cy7.5 Azide Stock prep_dye->mix prep_cu CuSO4/Ligand Premix initiate Add Cu/Ligand & Ascorbate Degas with Inert Gas prep_cu->initiate prep_asc Sodium Ascorbate (Fresh) prep_asc->initiate mix->initiate incubate Incubate (0.5-4h, RT-45°C) Protect from Light initiate->incubate purify Purification: Ethanol Precipitation, HPLC, or PAGE incubate->purify analyze Characterize Labeled Oligo (Mass Spec, Spectroscopy) purify->analyze

Caption: Workflow for labeling alkyne-modified oligonucleotides.

Signaling_Pathway_Concept cluster_application Application of Labeled Biomolecule labeled_biomolecule Sulfo-Cy7.5 Labeled Peptide or Oligonucleotide binding Binding Event labeled_biomolecule->binding target Biological Target (e.g., Receptor, Nucleic Acid) target->binding detection NIR Fluorescence Detection (In Vivo Imaging, Microscopy) binding->detection data Quantitative Data (Localization, Binding Affinity) detection->data

References

Troubleshooting & Optimization

reducing background noise with Azide cyanine dye 728

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Azide (B81097) cyanine (B1664457) dye 728 to reduce background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Azide cyanine dye 728 and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye containing an azide functional group.[1][2] Its primary application is in bioorthogonal chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry".[2][3] These reactions allow for the precise labeling of biomolecules, such as proteins and nucleic acids, that have been modified to contain an alkyne group. Due to its emission in the near-infrared spectrum, it is particularly useful for in vivo imaging and applications where minimizing background autofluorescence from biological samples is critical.[4][5][6]

Q2: How does this compound help in reducing background noise?

This compound emits light in the near-infrared (NIR) range (around 728 nm), a spectral region where cellular and tissue autofluorescence is minimal.[6] By using a dye that fluoresces in the NIR window, the signal from the labeled molecule can be more clearly distinguished from the inherent background fluorescence of the biological sample, thereby improving the signal-to-noise ratio.

Q3: What are the key differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry with this compound?

The primary difference lies in the requirement of a copper catalyst.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst to proceed efficiently. It is a robust and widely used method for bioconjugation. However, the copper catalyst can be toxic to living cells, making it more suitable for fixed samples or in vitro applications.[][8]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This reaction is "copper-free" and relies on the ring strain of a cyclooctyne (B158145) to react with the azide.[9][][11][12] This makes it a bioorthogonal reaction that is well-suited for labeling molecules in living cells and organisms without the concern of copper cytotoxicity.[9]

Data Presentation

Photophysical Properties of this compound and a Related NIR Dye
PropertyThis compoundCyanine7 Azide (Representative NIR Dye)
Excitation Maximum (λex) ~670 nm (in ethanol)[2]750 nm[13][14]
Emission Maximum (λem) ~728 nm (in ethanol)[2]773 nm[13][14]
Quantum Yield (Φ) Data not available0.3[13][14]
Molar Extinction Coefficient (ε) 100,000 M⁻¹cm⁻¹[3]199,000 M⁻¹cm⁻¹[14]
Solubility Soluble in water, ethanol, DMF, DMSO[3]Soluble in DMSO, DMF, dichloromethane[14]
Storage Temperature -20°C[2]-20°C[13]

Note: Specific photophysical data for this compound can be limited. The data for Cyanine7 azide, a spectrally similar near-infrared dye, is provided for reference.

Troubleshooting Guides

High background fluorescence is a common issue in fluorescence microscopy and labeling experiments. Below are troubleshooting steps to identify and mitigate the sources of background noise when using this compound.

Guide 1: High Background in Negative Controls

Issue: Significant fluorescence is observed in control samples that were not treated with the alkyne-modified biomolecule.

Potential Cause Troubleshooting Steps Expected Outcome
Non-specific binding of the dye 1. Decrease the concentration of this compound. 2. Increase the number and duration of washing steps after the click reaction. 3. Add a blocking agent like Bovine Serum Albumin (BSA) to your buffers.Reduced background fluorescence in negative controls.
Autofluorescence of sample 1. Image an unstained sample to determine the level of intrinsic autofluorescence. 2. Use a longer wavelength excitation and emission filter combination if possible. 3. For fixed cells, treat with a quenching agent like sodium borohydride (B1222165) (0.1% in PBS for 10-15 min).Minimized contribution of natural sample fluorescence to the overall background.
Contaminated reagents 1. Use freshly prepared buffers and solutions. 2. Filter the dye solution before use to remove any aggregates.Consistent and reproducible results with lower background.
Guide 2: High Background in Both Control and Experimental Samples

Issue: Both the experimental and negative control samples exhibit high and indistinguishable background fluorescence.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal click chemistry conditions (CuAAC) 1. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in sufficient excess (5-10 fold) over the copper sulfate (B86663). 2. Use freshly prepared sodium ascorbate (B8700270) solution. 3. Optimize the concentrations of copper sulfate and sodium ascorbate.Improved signal-to-noise ratio and specific labeling only in the presence of the alkyne.
Suboptimal click chemistry conditions (SPAAC) 1. Optimize the concentration of the cyclooctyne reagent. 2. Ensure thorough washing after the labeling reaction to remove any unbound cyclooctyne-dye conjugate.Cleaner signal with reduced non-specific background.
Issues with imaging setup 1. Adjust the gain and exposure settings on the microscope. 2. Ensure the correct filter sets for near-infrared fluorescence are being used. 3. Check for and minimize any ambient light leaks in the microscope setup.Enhanced detection of specific signal over background noise.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fixed Cells

This protocol is adapted for labeling alkyne-modified biomolecules in fixed cells with this compound.

Materials:

  • Fixed cells containing alkyne-modified biomolecules

  • Phosphate-buffered saline (PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium ascorbate

  • BSA (Bovine Serum Albumin) for blocking

  • Mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if labeling intracellular targets).

    • Wash cells three times with PBS.

  • Blocking:

    • Block non-specific binding sites by incubating the cells in 3% BSA in PBS for 30 minutes at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:

      • 10 µL of 10 mM this compound in DMSO (final concentration 100 µM)

      • 20 µL of 50 mM CuSO₄ (final concentration 1 mM)

      • 100 µL of 50 mM THPTA (final concentration 5 mM)

      • 100 µL of 1 M Sodium Ascorbate (freshly prepared, final concentration 100 mM)

      • Bring the final volume to 1 mL with PBS containing 1% BSA.

    • Remove the blocking solution and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS, 5 minutes each wash, to remove unreacted reagents.

  • Imaging:

    • Mount the coverslip with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (Excitation: ~670 nm, Emission: ~728 nm).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cells

This protocol is for labeling alkyne-modified biomolecules in live cells with this compound.

Materials:

  • Live cells containing alkyne-modified biomolecules

  • Cell culture medium

  • This compound

  • DBCO-functionalized crosslinker

  • PBS or other appropriate buffer

Procedure:

  • Cell Culture and Alkyne Incorporation:

    • Culture cells under standard conditions.

    • Introduce the alkyne-modified substrate to the cells and incubate for a sufficient period to allow for metabolic incorporation.

  • Preparation of Dye Conjugate:

    • In a separate reaction, conjugate this compound to a DBCO-functionalized molecule according to the manufacturer's protocol. This pre-conjugation step is often necessary.

  • Labeling:

    • Wash the cells twice with warm PBS or cell culture medium.

    • Add the DBCO-conjugated this compound to the cells at an optimized final concentration (typically 10-50 µM).

    • Incubate for 15-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with warm PBS or cell culture medium to remove the unbound dye conjugate.

  • Imaging:

    • Image the live cells immediately using a fluorescence microscope with appropriate environmental controls (temperature, CO₂) and filter sets for near-infrared dyes.

Mandatory Visualization

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Azide Azide (this compound) Product Triazole Product (Labeled Biomolecule) Azide->Product Alkyne Alkyne (on biomolecule) Alkyne->Product Cu_II Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Product Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.

SPAAC_Mechanism cluster_reactants Reactants Azide Azide (this compound) Product Triazole Product (Labeled Biomolecule) Azide->Product Cyclooctyne Strained Cyclooctyne (on biomolecule) Cyclooctyne->Product [3+2] Cycloaddition (No Catalyst)

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Pathway.

Troubleshooting_Workflow Start High Background Observed Check_Negative_Control Is background high in negative control? Start->Check_Negative_Control Non_Specific_Binding Potential Non-Specific Binding or Autofluorescence Check_Negative_Control->Non_Specific_Binding Yes Optimize_Click_Chemistry Potential Issue with Click Chemistry Reaction Check_Negative_Control->Optimize_Click_Chemistry No Action_Binding 1. Decrease dye concentration 2. Increase washing 3. Use blocking agents 4. Check for autofluorescence Non_Specific_Binding->Action_Binding Action_Click 1. Optimize catalyst/reagent concentrations 2. Use fresh reagents 3. Ensure proper reaction conditions Optimize_Click_Chemistry->Action_Click End Reduced Background Action_Binding->End Action_Click->End

Caption: Troubleshooting Workflow for High Background Fluorescence.

References

Technical Support Center: Azide Cyanine Dye 728 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azide (B81097) cyanine (B1664457) dye 728.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of Azide cyanine dye 728?

This compound is a near-infrared (NIR) dye. Its fluorescence is not visible to the human eye but can be readily detected by most imaging systems.[1] Key spectral properties are summarized in the table below.

Q2: How should this compound be stored?

Proper storage is crucial to maintain the integrity and reactivity of the dye. It is recommended to store this compound at -20°C, protected from light and moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation. For preparing stock solutions, use anhydrous DMSO or DMF. Once dissolved, it is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the primary application of this compound?

This compound is primarily used for labeling biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][3] This reaction is highly specific and efficient for conjugating the dye to alkyne-modified proteins, nucleic acids, or other molecules.

Q4: Is this compound toxic to cells?

Experimental results have shown that this dye is not toxic to Chinese hamster ovary (CHO) cells at concentrations up to 50 μM. However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, particularly in the context of click chemistry labeling.

Problem Potential Cause Suggested Solution
Low or No Fluorescence Signal Low Labeling Efficiency: Incomplete click reaction.Optimize Reagent Concentrations: Ensure the correct stoichiometry. Use a molar excess of the dye to the alkyne-modified biomolecule (typically 2-10 fold). • Check Reagent Quality: Use freshly prepared sodium ascorbate (B8700270) solution, as it readily oxidizes in air.[4] Ensure the copper(II) sulfate (B86663) and ligand (e.g., THPTA) solutions are not degraded. • Degas Reaction Mixture: Remove oxygen from the reaction mixture by bubbling with an inert gas (argon or nitrogen) to prevent oxidation of the Cu(I) catalyst.[4]
Photobleaching: The fluorescent signal diminishes over time upon exposure to excitation light.Use Antifade Reagents: Mount samples in a mounting medium containing an antifade agent. • Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging. • Optimize Imaging Settings: Use the appropriate filter sets and detector settings for the dye's excitation and emission spectra.
Incorrect Imaging Settings: Excitation and emission wavelengths are not optimal for this compound.Verify Filter Sets: Ensure the microscope filters are appropriate for the dye's spectral properties (see table below). • Use a CCD Camera: As a near-infrared dye, the fluorescence is not visible to the naked eye and requires a suitable camera for detection.[1]
High Background Fluorescence Non-specific Binding of the Dye: The dye adheres to surfaces or cellular components other than the target molecule.Purify the Labeled Conjugate: Remove unreacted dye after the click reaction using methods like size exclusion chromatography, dialysis, or precipitation.[5] • Use Blocking Agents: In imaging applications, use appropriate blocking buffers (e.g., BSA or serum) to reduce non-specific binding.[5] • Optimize Washing Steps: Increase the number and duration of washing steps after staining.
Precipitation of the Dye: The dye may precipitate out of solution, especially if it has low water solubility.Use a Co-solvent: If the dye is not water-soluble, use a small amount of an organic co-solvent like DMSO or DMF in the reaction mixture.[4] • Use Sulfonated Dyes: For aqueous reactions, consider using a water-soluble, sulfonated version of the cyanine dye if available.[4][6]
Low Reaction Yield in Click Chemistry Degraded Reagents: One or more of the click chemistry reagents may have degraded.Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate and other critical reagents. • Proper Storage: Ensure all reagents, including the dye and the alkyne-modified biomolecule, are stored correctly.
Steric Hindrance: The azide or alkyne group is not easily accessible for the reaction.Modify Linker Length: If possible, use a longer linker arm on the alkyne- or azide-containing molecule to improve accessibility.
Presence of Copper Chelators: Buffers containing copper chelating agents (e.g., EDTA) will inhibit the reaction.Use a Compatible Buffer: Ensure the reaction buffer is free of chelating agents. PBS is a commonly used buffer.[5]

Quantitative Data

The following table summarizes the key quantitative properties of this compound and a similar Cy7 azide for comparison.

Property This compound Cy7 Azide
Excitation Maximum (λex) 664 nm (in ethanol)[2], 670 nm (in ethanol)753 nm[7]
Emission Maximum (λem) 718 nm (in ethanol)[2], 728 nm (in ethanol)775 nm[7]
Molar Extinction Coefficient (ε) 100,000 M⁻¹cm⁻¹[2]255,000 M⁻¹cm⁻¹[7]
Molecular Weight 777.01 g/mol []1083.32 g/mol [7]
Solubility Water, Ethanol, DMF, DMSO[2]Water, DMSO, DMF[7]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general steps for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a sodium azide-free buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄) solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)

  • Sodium ascorbate solution (300 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and the reaction buffer.

  • Add the Dye: Add a 5-10 fold molar excess of this compound to the protein solution. If the dye is in a DMSO stock, ensure the final DMSO concentration does not exceed 10%.

  • Add the Copper Catalyst:

    • First, add the THPTA ligand solution to the reaction mixture.

    • Then, add the CuSO₄ solution. A typical final concentration is 1-2 mM CuSO₄ and 5-10 mM THPTA.[5]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the Labeled Protein: Remove excess dye and reaction components by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

Protocol 2: Live Cell Imaging with this compound

This protocol provides a general workflow for imaging cells that have incorporated an alkyne-modified metabolic precursor.

Materials:

  • Cells cultured on coverslips, metabolically labeled with an alkyne-containing molecule

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Click reaction buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • THPTA ligand

  • Sodium ascorbate

  • Wash buffer (e.g., PBS with 3% BSA)

  • Antifade mounting medium

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail containing this compound (1-10 µM), CuSO₄ (100 µM), THPTA (500 µM), and sodium ascorbate (5 mM) in PBS.

    • Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with the wash buffer.

    • Rinse with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_reaction Click Chemistry Reaction cluster_analysis Purification & Analysis start Start with Alkyne-modified Biomolecule mix Combine Biomolecule, Dye, Buffer, and Ligand start->mix dye_prep Prepare Azide Cyanine Dye 728 Solution dye_prep->mix add_copper Add Copper(II) Sulfate mix->add_copper add_ascorbate Add Sodium Ascorbate (Initiate Reaction) add_copper->add_ascorbate incubate Incubate (Light Protected) add_ascorbate->incubate purify Purify Labeled Conjugate (e.g., Chromatography) incubate->purify analyze Analyze Labeled Product (e.g., Microscopy, Gel) purify->analyze

Caption: Experimental workflow for labeling biomolecules with this compound.

troubleshooting_flowchart start Low Fluorescence Signal? check_labeling Verify Labeling Efficiency start->check_labeling Yes check_imaging Check Imaging Setup start->check_imaging No, signal is present but weak reagent_quality Reagent Quality Issue? check_labeling->reagent_quality reaction_conditions Suboptimal Reaction Conditions? check_labeling->reaction_conditions photobleaching Photobleaching? check_imaging->photobleaching wrong_settings Incorrect Settings? check_imaging->wrong_settings use_fresh Use Fresh Reagents reagent_quality->use_fresh Yes optimize_reaction Optimize Stoichiometry, Time, etc. reaction_conditions->optimize_reaction Yes antifade Use Antifade Mountant photobleaching->antifade Yes correct_settings Use Correct Filters/Detector wrong_settings->correct_settings Yes

References

Technical Support Center: Azide Cyanine Dye 728 Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating photostability issues associated with Azide cyanine (B1664457) dye 728. The information is presented in a question-and-answer format for clarity and ease of use.

Troubleshooting Guide

This section addresses specific problems that may be encountered during experiments involving Azide cyanine dye 728.

Q1: My fluorescence signal from this compound is fading rapidly during image acquisition. What is happening and what can I do?

A: Rapid signal loss is a classic sign of photobleaching, an irreversible process where the fluorophore is chemically altered by the excitation light, rendering it non-fluorescent. Cyanine dyes, particularly those in the near-infrared spectrum, are susceptible to this phenomenon.

Immediate Actions:

  • Reduce Laser Power: Use the lowest laser power that still provides a detectable signal.

  • Minimize Exposure Time: Decrease the camera exposure time to the shortest duration necessary for image capture.

  • Use Neutral Density Filters: These filters reduce the intensity of the excitation light reaching your sample.

Q2: I am performing live-cell imaging and observing signs of cellular stress or death after prolonged exposure to the excitation light. Is this related to the dye?

A: This is likely due to phototoxicity, which is often linked to photobleaching. The process of photobleaching can generate reactive oxygen species (ROS) that are harmful to cells.

Solutions:

  • Optimize Imaging Conditions: As with photobleaching, reduce laser power and exposure time.

  • Use an Oxygen Scavenger System: Incorporate an oxygen scavenger, such as glucose oxidase with catalase, into your imaging medium to reduce the formation of ROS.

  • Time-Lapse Imaging: Instead of continuous illumination, acquire images at intervals to allow the sample to recover.

Q3: My signal-to-noise ratio is poor, and increasing the laser power to compensate is causing rapid photobleaching. How can I improve my signal?

A: A low signal-to-noise ratio can be due to several factors. Here's a systematic approach to troubleshoot this issue:

  • Check Labeling Efficiency: Ensure that your biomolecule of interest is optimally labeled with the dye. Perform a titration to find the ideal dye-to-protein ratio, as over-labeling can lead to self-quenching.

  • Optimize Filter Sets: Use high-quality, narrow bandpass filters that are specifically designed for the excitation and emission spectra of this compound (Ex/Em ~670 nm/728 nm).

  • Use Antifade Reagents: Mount your sample in a medium containing an antifade reagent to enhance photostability.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with cyanine dyes?

A: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. For cyanine dyes, a primary mechanism involves the transition of the dye to an excited triplet state. In this long-lived state, the dye can react with molecular oxygen to produce reactive oxygen species (ROS), which then attack and degrade the dye molecule, leading to a loss of fluorescence.

Q2: How does the chemical environment affect the photostability of this compound?

A: The local environment plays a crucial role. Factors such as pH, the presence of oxidizing or reducing agents, and the viscosity of the medium can all influence the rate of photobleaching. For instance, a slightly basic pH (around 7.5) can sometimes improve the stability of cyanine dyes.

Q3: What are antifade reagents and how do they work?

A: Antifade reagents are chemical compounds added to the mounting medium to reduce photobleaching. They work through various mechanisms, including scavenging for reactive oxygen species, or quenching the excited triplet state of the fluorophore, thereby returning it to the ground state before it can undergo photodegradation. Common antifade agents include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO). However, some agents like p-phenylenediamine (B122844) (PPD) can react with and damage cyanine dyes.[1]

Q4: Are there more photostable alternatives to standard cyanine dyes?

A: Yes, significant research has gone into developing more photostable cyanine dyes. Strategies include structural modifications to the dye molecule itself, such as the incorporation of electron-withdrawing groups.[2] When selecting a dye, it is important to consider not only its photostability but also its brightness (quantum yield and extinction coefficient) and suitability for your specific application.

Quantitative Photostability Data

DyeExcitation Max (nm)Emission Max (nm)Relative Photostability (Estimated Half-Life)Reference
This compound ~670~728Moderate (Estimated)Manufacturer's data for spectral properties. Photostability is an estimation based on similar structures.
Cy7~750~773Moderate to HighStudies on Cy7 derivatives show a range of photostabilities depending on the specific modifications and the environment.[3]
Indocyanine Green (ICG)~780~820LowKnown for its rapid photobleaching, which has limited its use in applications requiring prolonged imaging.[4]
CyNA-414~770~790HighA rationally designed NIR cyanine dye with significantly improved photostability compared to ICG.[4][5][6]

Disclaimer: The photostability data for this compound is an estimate based on the performance of structurally similar near-infrared cyanine dyes. Actual performance may vary depending on the experimental conditions. It is highly recommended to perform a photobleaching assay under your specific experimental setup.

Experimental Protocols

Protocol for Quantifying Photostability

This protocol outlines a method to measure the photobleaching rate of this compound in a microscopy experiment.

Materials:

  • Fluorescence microscope with a suitable laser line (e.g., 670 nm) and emission filter.

  • Digital camera (CCD or sCMOS).

  • Image analysis software (e.g., ImageJ/Fiji).

  • Sample labeled with this compound, mounted on a microscope slide.

  • Immersion oil (if using an oil immersion objective).

Procedure:

  • Sample Preparation: Prepare your sample as you would for a typical imaging experiment.

  • Microscope Setup:

    • Turn on the microscope and laser.

    • Select the appropriate objective lens.

    • Set the laser power to a level that you would typically use for your experiments. It is crucial to keep this constant throughout the measurement.

    • Choose the correct filter cube for this compound.

  • Image Acquisition:

    • Locate a region of interest (ROI) on your sample.

    • Focus on the sample.

    • Set the camera parameters (exposure time, gain) and keep them constant.

    • Acquire a time-lapse series of images of the same ROI. The time interval between images will depend on how quickly the dye photobleaches.

  • Data Analysis:

    • Open the image series in your image analysis software.

    • Define an ROI around the fluorescent feature of interest.

    • Measure the mean fluorescence intensity within the ROI for each frame.

    • Measure the mean intensity of a background region in each frame and subtract this from the corresponding ROI intensity.

    • Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame.

    • Plot the normalized intensity as a function of time.

    • Fit the resulting decay curve to an exponential function to determine the photobleaching half-life (t₁/₂).

Protocol for Preparing an Antifade Mounting Medium (n-Propyl Gallate)

Materials:

Procedure:

  • Prepare a 20% (w/v) stock solution of n-propyl gallate in glycerol. This may require gentle heating and stirring to dissolve completely.

  • Prepare a 90% glycerol in 1X PBS solution. In a conical tube, mix 9 parts glycerol with 1 part 10X PBS.

  • Add the n-propyl gallate stock solution to the glycerol/PBS mixture to a final concentration of 0.1% to 2% (w/v). The optimal concentration may need to be determined empirically for your specific application.

  • Adjust the pH of the final solution to approximately 8.0-9.0 using sodium bicarbonate or sodium hydroxide. N-propyl gallate is more effective at a slightly alkaline pH.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Bleached Dye (Non-fluorescent) ROS->Bleached Chemical Reaction

Caption: Primary photobleaching pathway for cyanine dyes.

Photostability_Workflow cluster_prep Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis SamplePrep Prepare Labeled Sample Mount Mount with/without Antifade Reagent SamplePrep->Mount Setup Microscope Setup (Constant Parameters) Mount->Setup Timelapse Acquire Time-Lapse Image Series Setup->Timelapse Measure Measure Fluorescence Intensity over Time Timelapse->Measure Normalize Normalize Intensity Measure->Normalize Plot Plot Decay Curve Normalize->Plot Fit Fit to Exponential and Calculate t₁/₂ Plot->Fit

Caption: Experimental workflow for assessing fluorophore photostability.

Troubleshooting_Tree Start Rapid Signal Fading? ReducePower Reduce Laser Power & Exposure Time Start->ReducePower Yes LowSNR Low Signal-to-Noise? Start->LowSNR No UseAntifade Use Antifade Reagent ReducePower->UseAntifade Success Problem Resolved UseAntifade->Success CheckLabeling Optimize Labeling Concentration CheckFilters Use Appropriate Filter Sets CheckLabeling->CheckFilters CheckFilters->Success LowSNR->CheckLabeling Yes LowSNR->Success No

Caption: Troubleshooting decision tree for photostability issues.

References

solving solubility problems with Azide cyanine dye 728

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azide (B81097) Cyanine (B1664457) Dye 728

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azide Cyanine Dye 728.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a near-infrared (NIR) fluorescent dye that belongs to the cyanine dye family. It is functionalized with an azide group, making it particularly useful for bioorthogonal labeling reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2]. Its fluorescence emission maximum is around 728 nm, which falls within the NIR window, allowing for deep tissue penetration and reduced autofluorescence in biological imaging applications[3].

Q2: What are the recommended solvents for dissolving this compound?

According to product information from at least one supplier, this compound is soluble in water, ethanol (B145695), DMF, and DMSO[1]. However, it is important to note that many non-sulfonated cyanine dyes exhibit limited solubility in aqueous buffers[4]. It is always recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous reaction buffer.

Q3: How should I store this compound?

For long-term storage, this compound should be stored at -20°C in the dark[5]. Stock solutions in organic solvents should also be stored at -20°C and protected from light. Aqueous solutions are generally not recommended for storage for more than one day[5].

Q4: My this compound solution appears to have precipitated after dilution in an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous buffers is a common issue with cyanine dyes, especially non-sulfonated versions[4]. This is often due to aggregation. To address this, ensure that the final concentration of the organic co-solvent (like DMSO or DMF) in your aqueous solution is sufficient to maintain solubility, typically in the range of 5-20%[4]. If precipitation is observed in a click chemistry reaction, gentle heating (e.g., to 80°C for a few minutes) followed by vortexing may help redissolve the dye[6].

Q5: Can I use this compound for applications other than click chemistry?

While the azide group is specifically incorporated for click chemistry, the fluorescent properties of the cyanine dye itself could potentially be utilized in other applications where a non-covalent NIR probe is needed. However, its primary and intended use is for covalent labeling via the azide-alkyne cycloaddition.

Troubleshooting Guides

Problem 1: Poor Solubility or Precipitation of the Dye
Symptom Possible Cause Suggested Solution
The dye powder does not dissolve in the chosen solvent.Inappropriate solvent selection.While some datasheets indicate water solubility, it is best practice to first dissolve this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF to create a concentrated stock solution[3][4][5].
The dye precipitates when the stock solution is added to an aqueous buffer.The dye has low solubility in the final aqueous buffer composition. The concentration of the organic co-solvent is too low.Increase the percentage of the organic co-solvent in the final reaction mixture. For many cyanine dyes, a final concentration of 5-20% DMSO or DMF is recommended[4]. Perform a small-scale test to determine the optimal co-solvent concentration for your specific buffer.
The dye solution appears cloudy or shows visible particles.The dye has aggregated.Aggregation is common for cyanine dyes in aqueous solutions[7][8]. Try sonicating the solution briefly. For future experiments, consider using a sulfonated version of the dye if extensive work in purely aqueous conditions is required[4][9].
Problem 2: Low Labeling Efficiency in Click Chemistry
Symptom Possible Cause Suggested Solution
Low fluorescence signal from the labeled biomolecule.Inefficient click chemistry reaction.Ensure all components of the click reaction are fresh and active. This includes the copper(II) sulfate (B86663), a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate)[10]. The reaction is also sensitive to oxygen, so degassing the solution can improve efficiency[6].
The dye has precipitated out of the reaction mixture.If precipitation is observed, gently heat the reaction mixture (e.g., 3 minutes at 80°C) and vortex to redissolve the dye[6]. Also, ensure the co-solvent concentration is adequate.
Incorrect pH of the reaction buffer.Click chemistry is generally pH-insensitive and works well in the pH range of 4-11[2][6]. However, ensure your buffer is within this range.

Data Presentation

Table 1: Solubility of a Structurally Similar Cyanine Dye (Cy7)

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~10 mg/mL[5]
Dimethylformamide (DMF)~10 mg/mL[5]
Ethanol~5 mg/mL[5]
Phosphate-Buffered Saline (PBS), pH 7.2~1 mg/mL[5]

Note: This data is for a generic Cy7 dye and should be used as a guideline. Actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of high-quality, anhydrous DMSO to the vial to create a stock solution of 1-10 mg/mL.

  • Vortex the solution until the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: General Protocol for Labeling Alkyne-Modified Biomolecules using Copper-Catalyzed Click Chemistry (CuAAC)
  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Alkyne-modified biomolecule: Dissolve in a suitable buffer.

    • Copper(II) sulfate (CuSO₄): 100 mM in water.

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand: 200 mM in water.

    • Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).

  • Reaction Setup (example for labeling a protein):

    • In a microcentrifuge tube, combine your alkyne-modified protein solution with the this compound stock solution. A 4-50 fold molar excess of the dye is often used[10].

    • Add the THPTA solution to the copper(II) sulfate solution in a 2:1 molar ratio and let it complex for a few minutes[10].

    • Add the copper-THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes[10].

  • Purification:

    • Remove the unreacted dye and other small molecules by methods such as spin desalting columns, dialysis, or ethanol precipitation, depending on the nature of your biomolecule[3][4].

Visualizations

G cluster_start Start cluster_dissolution Dissolution cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_end End Product start This compound Powder dissolve Dissolve in Anhydrous DMSO to make 1-10 mg/mL stock start->dissolve mix Combine with Alkyne-Biomolecule in aqueous buffer dissolve->mix add_catalyst Add Cu(I) Catalyst (CuSO4 + Ligand + Reductant) mix->add_catalyst incubate Incubate at RT, protected from light add_catalyst->incubate purify Remove unreacted dye (e.g., spin column, dialysis) incubate->purify end Fluorescently Labeled Biomolecule purify->end

Caption: Experimental workflow for labeling biomolecules with this compound.

G cluster_problem Problem cluster_checks Troubleshooting Steps cluster_solutions Solutions problem Low/No Fluorescence Signal from Labeled Product check_solubility Was there precipitation during the reaction? problem->check_solubility check_reagents Are click chemistry reagents fresh and active? problem->check_reagents check_purification Was the purification method appropriate? problem->check_purification solution_solubility Increase co-solvent % Gentle heating may help check_solubility->solution_solubility Yes solution_reagents Prepare fresh sodium ascorbate Degas reaction mixture check_reagents->solution_reagents No solution_purification Ensure appropriate cutoff for dialysis/column to retain labeled product check_purification->solution_purification No

Caption: Troubleshooting logic for low fluorescence signal in labeling experiments.

References

how to prevent aggregation of Azide cyanine dye 728

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Azide (B81097) cyanine (B1664457) dye 728. Aggregation can significantly impact experimental outcomes by altering the dye's photophysical properties, reducing fluorescence quantum yield, and affecting its reactivity in applications like click chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of Azide cyanine dye 728.

Issue Potential Cause Recommended Solution
Reduced fluorescence intensity in aqueous solution. Dye aggregation in aqueous buffers.Prepare the dye stock solution in an organic solvent like DMSO or DMF. For aqueous working solutions, consider adding a small percentage of an organic solvent or a non-ionic detergent.
Inconsistent results in labeling experiments. Variability in the aggregation state of the dye between experiments.Standardize the protocol for preparing the dye working solution, including solvent composition, dye concentration, temperature, and incubation time.
Precipitate formation upon dilution of stock solution. Poor solubility of the dye in the dilution buffer.Decrease the final dye concentration. Alternatively, add a surfactant like Pluronic® F-127 to the buffer before adding the dye.[1][2][3][4][5]
Shift in absorption or emission spectra. Formation of H- or J-aggregates, which exhibit different spectral properties compared to the monomeric dye.[6][7]Use UV-Vis spectroscopy to check the aggregation status of your dye solution. The monomeric form should have a distinct absorption peak. If aggregation is detected, follow the disaggregation protocols.
Low efficiency in click chemistry reactions. Aggregated dye may have reduced accessibility of the azide group for the reaction.Ensure the dye is in its monomeric form before initiating the reaction. Prepare the reaction mixture in a solvent system that minimizes aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation?

A1: The aggregation of cyanine dyes like this compound is primarily driven by intermolecular forces such as van der Waals interactions and π-π stacking between the large aromatic structures of the dye molecules. This process is influenced by several factors:

  • High Concentration: Increased dye concentration promotes aggregation.

  • Aqueous Environments: Cyanine dyes are often sparingly soluble in water, leading to aggregation.

  • High Ionic Strength: The presence of salts can promote aggregation by screening electrostatic repulsions between dye molecules.[8][9][10][11][12]

  • Low Temperature: Lower temperatures can favor the formation of aggregates.[8][11]

  • pH: While the fluorescence of some cyanine dyes is pH-independent, extreme pH values can alter the charge of the molecule and influence aggregation.[13]

Q2: How can I visually determine if my dye has aggregated?

A2: A simple visual inspection can sometimes be indicative. A solution of monomeric cyanine dye is typically clear. If the solution appears cloudy or contains visible precipitates, aggregation has likely occurred. However, the most reliable method is to use UV-Vis spectroscopy. A shift in the maximum absorption wavelength (λmax) or a change in the shape of the absorption spectrum is a clear indicator of aggregation. H-aggregates typically show a blue-shift in the absorption spectrum, while J-aggregates exhibit a red-shift.[6][7][14][15]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: It is highly recommended to prepare stock solutions of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). These solvents are effective at keeping the dye in its monomeric state.

Q4: Can I store the dye in an aqueous buffer?

A4: Storing this compound in aqueous buffers for extended periods is not recommended due to the high propensity for aggregation. If you need to prepare an aqueous working solution, it should be made fresh before each experiment.

Q5: Are there any additives that can help prevent aggregation in my experiments?

A5: Yes, several additives can be used to prevent aggregation. Non-ionic detergents such as Pluronic® F-127 or Tween® 20 can be very effective.[1][2][3][4][5] Adding a small percentage of an organic co-solvent like DMSO or ethanol (B145695) to your aqueous buffer can also help maintain the dye in its monomeric form.

Data Presentation

The following tables summarize the effects of various experimental conditions on the aggregation of cyanine dyes.

Table 1: Effect of Solvents on Cyanine Dye Aggregation

Solvent System Observation Recommendation
100% Aqueous Buffer High tendency for aggregation, especially at concentrations >1 µM.Avoid for stock solutions and prolonged storage. Use with caution for working solutions.
Water/Ethanol or Water/Methanol Mixtures Aggregation is reduced with increasing organic solvent concentration.[6][7]A good option for preparing working solutions. The optimal ratio depends on the specific application and dye concentration.
DMSO or DMF Excellent for maintaining the dye in a monomeric state.Recommended for preparing high-concentration stock solutions.

Table 2: Effect of Additives on Cyanine Dye Aggregation in Aqueous Solutions

Additive Concentration Range Effect on Aggregation Considerations
Pluronic® F-127 0.01% - 0.1% (w/v)Effectively prevents aggregation by forming micelles around the dye molecules.[1][2][3][4][5]May affect cell membrane properties in live-cell imaging applications.
Tween® 20 0.01% - 0.05% (v/v)Reduces aggregation by decreasing surface tension and disrupting intermolecular interactions.Can interfere with certain biological assays.
Sodium Dodecyl Sulfate (SDS) 0.1% - 1% (w/v)Ionic detergent that can effectively disaggregate dyes but is often denaturing to proteins.[16]Generally not suitable for applications involving live cells or native proteins.

Table 3: Influence of Ionic Strength and pH on Cyanine Dye Aggregation

Parameter Condition Effect on Aggregation Recommendation
Ionic Strength High salt concentration (e.g., >100 mM NaCl)Promotes aggregation by shielding electrostatic repulsion between dye molecules.[8][9][10][11][12]Use the lowest possible salt concentration that is compatible with your experimental setup.
pH Varies depending on the specific dye structure.Some cyanine dyes show pH-independent fluorescence, but significant pH changes can alter solubility and aggregation.[13][17]Maintain a consistent and appropriate pH for your experiment. Buffer the working solution.

Experimental Protocols

Protocol 1: Preparation of a Monomeric this compound Stock Solution

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mM).

    • Vortex the solution thoroughly for at least 2 minutes to ensure the dye is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution with Pluronic® F-127

This protocol is suitable for applications such as fluorescence microscopy where the dye needs to be in an aqueous buffer.[1][2][3][4][5]

  • Materials:

    • This compound stock solution in DMSO (from Protocol 1)

    • Pluronic® F-127 (20% w/v solution in DMSO)

    • Aqueous buffer of choice (e.g., PBS, HBSS)

  • Procedure:

    • In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution. For example, mix 1 µL of a 1 mM dye stock with 1 µL of 20% Pluronic® F-127.

    • Vortex the mixture briefly.

    • Add the dye/Pluronic® F-127 mixture to the desired volume of aqueous buffer to achieve the final working concentration (e.g., 1-10 µM).

    • Vortex the final working solution immediately and thoroughly.

    • Use the working solution promptly after preparation.

Protocol 3: Monitoring Dye Aggregation using UV-Vis Spectroscopy

  • Materials:

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • This compound solutions prepared under different conditions (e.g., in water, DMSO, and water with additives).

  • Procedure:

    • Record the absorption spectrum of a dilute solution of this compound in 100% DMSO. This spectrum will represent the monomeric form of the dye. Note the wavelength of maximum absorbance (λmax).

    • Record the absorption spectra of the dye in your aqueous experimental buffers.

    • Compare the spectra obtained in the aqueous buffers to the spectrum of the monomeric dye in DMSO.

    • A blue-shift in λmax and/or the appearance of a new peak at a shorter wavelength is indicative of H-aggregation.

    • A red-shift in λmax and the appearance of a sharp, narrow peak at a longer wavelength is characteristic of J-aggregation.

Visualizations

Aggregation_Pathway cluster_factors Factors Promoting Aggregation cluster_prevention Prevention Strategies Monomer Monomeric Dye Aggregate Aggregated Dye Monomer->Aggregate Aggregation Aggregate->Monomer Disaggregation HighConc High Concentration HighConc->Monomer AqEnv Aqueous Environment AqEnv->Monomer HighIonic High Ionic Strength HighIonic->Monomer LowTemp Low Temperature LowTemp->Monomer OrganicSolvent Organic Solvents (DMSO, Ethanol) OrganicSolvent->Aggregate Detergent Detergents (Pluronic® F-127) Detergent->Aggregate LowConc Low Concentration LowConc->Aggregate FreshPrep Fresh Preparation FreshPrep->Aggregate

Caption: Factors influencing the equilibrium between monomeric and aggregated forms of this compound.

Experimental_Workflow Start Start: Lyophilized Dye StockPrep Prepare Stock Solution (e.g., 10 mM in DMSO) Start->StockPrep Storage Aliquot and Store (-20°C or -80°C) StockPrep->Storage WorkSol Prepare Working Solution (e.g., 1-10 µM in Buffer) Storage->WorkSol CheckAgg Check for Aggregation (UV-Vis Spectroscopy) WorkSol->CheckAgg Experiment Perform Experiment (e.g., Cell Labeling) CheckAgg->Experiment No Aggregation Troubleshoot Troubleshoot: Add Detergent or Organic Solvent CheckAgg->Troubleshoot Aggregation Detected Troubleshoot->WorkSol

Caption: Recommended experimental workflow for handling this compound to minimize aggregation.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio with Azide Cyanine Dye 728

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Azide (B81097) cyanine (B1664457) dye 728. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you optimize your experiments and achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is Azide cyanine dye 728?

This compound is a near-infrared (NIR) fluorescent dye that belongs to the cyanine dye family. It is functionalized with an azide group, making it suitable for bioorthogonal labeling reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] This allows for the specific attachment of the dye to biomolecules that have been modified to contain an alkyne group.

Q2: What are the main applications of this compound?

Due to its near-infrared fluorescence, this compound is ideal for applications where deep tissue penetration and low background autofluorescence are critical.[3] Common applications include:

  • In vivo imaging: Visualizing biological processes in living animals.[3][4][5][6]

  • Fluorescence microscopy: High-resolution imaging of cells and tissues.

  • Flow cytometry: Analyzing and sorting fluorescently labeled cells.[7]

  • Biomolecule labeling: Covalently attaching a fluorescent tag to proteins, nucleic acids, or other molecules for detection and tracking.[8]

Q3: What are the excitation and emission wavelengths of this compound?

The approximate excitation and emission maxima for this compound are 670 nm and 728 nm, respectively, in ethanol. However, these values can be influenced by the local environment, such as the solvent and conjugation to a biomolecule.

Q4: How does the "click chemistry" reaction work with this dye?

The azide group on the dye reacts with a terminal alkyne on a target biomolecule in the presence of a copper(I) catalyst.[8] This forms a stable triazole linkage, covalently attaching the dye to the target. This reaction is highly specific and efficient, and can be performed in complex biological samples.[8][9]

Quantitative Data Summary

The following tables summarize the key photophysical and chemical properties of this compound and related cyanine dyes.

Table 1: Photophysical Properties of this compound

PropertyValueNotes
Excitation Maximum (λex) ~670 nmIn ethanol
Emission Maximum (λem) ~728 nmIn ethanol
Molar Extinction Coefficient (ε) ~100,000 M⁻¹cm⁻¹In ethanol[2]
Quantum Yield (Φ) ~0.3For a similar Cy7 azide[10][11]
Molecular Weight 777.01 g/mol [1]

Table 2: Solubility of this compound

SolventSolubility
DMSO Soluble[1][12]
DMF Soluble[12]
Ethanol Soluble[2]
Water Low solubility[1][12]

Troubleshooting Guides

This section addresses common issues encountered when using this compound and provides systematic approaches to resolve them.

Issue 1: High Background or Non-Specific Staining

Q: I am observing high background fluorescence in my imaging experiment. What could be the cause and how can I fix it?

A: High background can obscure your specific signal and is a common challenge in fluorescence imaging. The potential causes and solutions are outlined below.

Troubleshooting Workflow for High Background

high_background start High Background Observed unstained_control Check Unstained Control start->unstained_control autofluorescence High Autofluorescence unstained_control->autofluorescence Bright nonspecific_binding Low Autofluorescence: Likely Non-Specific Binding unstained_control->nonspecific_binding Dark autofluorescence_solutions Solutions for Autofluorescence: - Use spectral unmixing - Treat with quenching agent (e.g., Sodium Borohydride) - Use a dye with a larger Stokes shift autofluorescence->autofluorescence_solutions binding_causes Investigate Non-Specific Binding Causes nonspecific_binding->binding_causes end Improved Signal-to-Noise autofluorescence_solutions->end dye_conc Dye Concentration Too High? binding_causes->dye_conc Yes blocking Insufficient Blocking? binding_causes->blocking Yes washing Inadequate Washing? binding_causes->washing Yes reduce_dye Reduce Dye Concentration (Titrate to optimal S/N) dye_conc->reduce_dye optimize_blocking Optimize Blocking - Increase incubation time - Use different blocking agent (e.g., BSA, serum) blocking->optimize_blocking improve_washing Improve Washing - Increase number and duration of washes - Add detergent (e.g., Tween-20) to wash buffer washing->improve_washing reduce_dye->end optimize_blocking->end improve_washing->end weak_signal start Weak or No Signal check_imaging Verify Imaging Setup start->check_imaging imaging_ok Imaging Setup Correct check_imaging->imaging_ok Correct imaging_issue Incorrect Settings check_imaging->imaging_issue Incorrect check_click_reaction Evaluate Click Reaction Efficiency imaging_ok->check_click_reaction correct_imaging Correct Imaging Settings: - Check filter sets for NIR range - Increase exposure time/gain - Verify laser power and alignment imaging_issue->correct_imaging end Strong Specific Signal correct_imaging->end reagent_issue Reagent Problem check_click_reaction->reagent_issue Suspected protocol_issue Protocol Problem check_click_reaction->protocol_issue Suspected reagent_solutions Check Reagents: - Use fresh sodium ascorbate - Verify dye integrity (not photobleached) - Confirm alkyne modification of target reagent_issue->reagent_solutions protocol_solutions Optimize Protocol: - Degas solutions to remove oxygen - Increase reactant concentrations - Increase incubation time protocol_issue->protocol_solutions reagent_solutions->end protocol_solutions->end cuaac_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation cluster_purification 4. Purification prep_alkyne Alkyne-modified Biomolecule mix_reagents Combine: - Biomolecule - Dye Azide - Ligand - CuSO4 prep_alkyne->mix_reagents prep_dye This compound (10 mM in DMSO) prep_dye->mix_reagents prep_cu CuSO4 Solution (20 mM) prep_cu->mix_reagents prep_ligand Ligand (THPTA) (100 mM) prep_ligand->mix_reagents prep_asc Sodium Ascorbate (300 mM, Fresh) initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reagents->initiate incubate Incubate at RT (30-60 min) Protected from light initiate->incubate purify Remove excess reagents (e.g., precipitation, desalting) incubate->purify end_product Labeled Biomolecule purify->end_product

References

Validation & Comparative

A Comparative Guide to Azide Cyanine Dye 728 and Other Near-Infrared Cyanine Dyes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry for molecular imaging and tracking, the selection of an appropriate fluorescent probe is paramount. This guide provides a detailed comparison of Azide (B81097) cyanine (B1664457) dye 728 with other commercially available azide-functionalized near-infrared (NIR) cyanine dyes, offering a comprehensive overview of their performance characteristics based on available data.

This comparison focuses on key photophysical properties and provides insights into their application in various experimental settings. The inclusion of detailed experimental protocols aims to facilitate the practical implementation of these powerful molecular tools.

Photophysical Performance at a Glance

The efficiency of a fluorescent dye is determined by several key parameters. The molar extinction coefficient indicates how strongly the dye absorbs light at a specific wavelength, while the fluorescence quantum yield measures the efficiency of converting absorbed light into emitted fluorescence. Together, these factors determine the brightness of the dye. The excitation and emission maxima dictate the optimal laser and filter sets for imaging.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
Azide cyanine dye 728670728100,000[1]Data not available
Cy5.5 azide~675~694~250,000~0.28
Cy7 azide~750~773199,0000.3[2]

In-Depth Look at this compound

This compound is a near-infrared fluorescent probe designed for copper-catalyzed click chemistry, a highly efficient and specific bioorthogonal ligation reaction. This makes it a valuable tool for labeling and visualizing alkyne-modified biomolecules in complex biological systems.

Key Properties:

  • Spectral Profile: With an excitation maximum at 670 nm and an emission maximum at 728 nm, this dye is well-suited for imaging systems equipped with red laser lines.

  • Molar Absorptivity: It possesses a molar extinction coefficient of 100,000 M⁻¹cm⁻¹, indicating strong light absorption.[1]

  • Bioorthogonal Reactivity: The terminal azide group allows for covalent attachment to alkyne-modified proteins, nucleic acids, or other biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Biocompatibility: Studies have shown that the dye is non-toxic to Chinese hamster ovary (CHO) cells at concentrations up to 50 μM.

Comparison with Other Azide-Functionalized Cyanine Dyes

Cy5.5 Azide and Cy7 Azide are two other popular near-infrared azide-functionalized cyanine dyes.

  • Cy5.5 Azide offers a higher molar extinction coefficient compared to this compound, suggesting it can potentially provide brighter signals under similar conditions. Its emission is slightly blue-shifted relative to this compound.

  • Cy7 Azide is excited and emits at longer wavelengths, placing it further into the near-infrared spectrum. This can be advantageous for in vivo imaging, as longer wavelengths experience less scattering and absorption by biological tissues, leading to deeper tissue penetration and lower autofluorescence. It also boasts a high fluorescence quantum yield of 0.3.[2]

The choice between these dyes will depend on the specific application, the available instrumentation, and the desired spectral properties.

Experimental Protocols

The following are general protocols for utilizing azide-functionalized cyanine dyes in common biological applications. Optimization may be required for specific experimental conditions and cell types.

Copper-Catalyzed Click Chemistry (CuAAC) for Labeling of Biomolecules

This protocol outlines the general steps for labeling alkyne-modified biomolecules with an azide-functionalized cyanine dye.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, DNA)

  • Azide-functionalized cyanine dye (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper chelator (e.g., THPTA or TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for dissolving the dye

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-functionalized cyanine dye in DMSO or DMF to a stock concentration of 10 mM.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be freshly prepared.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper chelator (THPTA or TBTA) in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

    • Add the azide-functionalized cyanine dye from the stock solution. The final concentration will need to be optimized but is typically in the range of 25-100 µM.

    • Add the copper chelator to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove the excess dye and catalyst using an appropriate method such as gel filtration, dialysis, or precipitation.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_dye Dissolve Azide Dye mix Combine Biomolecule, Dye, and Reagents prep_dye->mix prep_reagents Prepare Reagents (CuSO4, Ascorbate, Ligand) prep_reagents->mix incubate Incubate at RT mix->incubate purify Remove Excess Reagents incubate->purify product Labeled Biomolecule purify->product

In Vivo Imaging with Azide-Modified Cyanine Dyes

This protocol provides a general guideline for in vivo imaging experiments in mouse models.

Materials:

  • Animal model (e.g., nude mice with tumor xenografts)

  • Azide-cyanine dye conjugate

  • Sterile PBS

  • In vivo imaging system

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate method.

  • Probe Administration: Inject the azide-cyanine dye conjugate intravenously via the tail vein. The optimal dose should be determined empirically.

  • Imaging: Acquire fluorescence images at various time points post-injection using an in vivo imaging system equipped with the appropriate excitation and emission filters for the specific cyanine dye.

  • Data Analysis: Analyze the images to determine the biodistribution and tumor accumulation of the fluorescent probe.

G animal_prep Anesthetize Animal Model probe_admin Administer Dye Conjugate (IV) animal_prep->probe_admin imaging Acquire Fluorescence Images (Multiple Time Points) probe_admin->imaging analysis Analyze Biodistribution and Target Accumulation imaging->analysis result In Vivo Imaging Data analysis->result

Signaling Pathways and Applications

Azide-functionalized cyanine dyes, through their ability to be conjugated to specific targeting moieties via click chemistry, can be utilized to visualize and study a wide array of signaling pathways and cellular processes. For example, an azide-cyanine dye can be clicked onto an alkyne-modified antibody that targets a specific cell surface receptor. This allows for the visualization of receptor trafficking, internalization, and downstream signaling events.

G cluster_conjugation Probe Preparation cluster_cellular Cellular Application antibody Alkyne-Modified Antibody click Click Chemistry antibody->click dye Azide-Cyanine Dye dye->click conjugate Antibody-Dye Conjugate click->conjugate binding Binding conjugate->binding receptor Cell Surface Receptor receptor->binding internalization Internalization binding->internalization signaling Downstream Signaling internalization->signaling

Conclusion

This compound and its counterparts are powerful tools for researchers in various fields. The choice of dye will ultimately depend on the specific experimental needs, including the desired spectral properties, the sensitivity required, and the imaging modality employed. While this compound presents a viable option for near-infrared bioorthogonal labeling, a more complete understanding of its fluorescence quantum yield would enable a more direct comparison of its brightness against other available dyes. The provided protocols offer a starting point for the successful implementation of these dyes in a range of biological imaging applications.

References

A Comparative Guide to Azide-Functionalized Cyanine Dyes for In Vivo Imaging: Azide Cyanine Dye 728 vs. Cy7 Azide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of in vivo imaging, near-infrared (NIR) fluorescent probes are indispensable tools for researchers in drug development and biological research. Their ability to penetrate deep into tissues with minimal autofluorescence makes them ideal for visualizing molecular processes in living organisms. Among these probes, azide-functionalized cyanine (B1664457) dyes, which can be conjugated to biomolecules via click chemistry, have gained significant popularity. This guide provides a detailed comparison of two such dyes: Azide (B81097) Cyanine Dye 728 and the more broadly classified Cy7 Azide.

This comparison synthesizes available data on their photophysical properties, provides a generalized experimental protocol for their application in in vivo imaging, and offers a visual representation of the experimental workflow.

Quantitative Data Summary

The selection of an appropriate fluorescent dye is critical for the success of in vivo imaging studies. The following table summarizes the key photophysical properties of Azide Cyanine Dye 728 and Cy7 Azide based on available data. It is important to note that "Cy7 Azide" represents a class of dyes, and specific properties may vary between suppliers and chemical modifications (e.g., sulfonation).

PropertyThis compoundCy7 Azide
Excitation Maximum (λex) ~670 nm (in ethanol)~750 nm[1][2]
Emission Maximum (λem) ~728 nm (in ethanol)~775 nm[1][2]
Molar Extinction Coefficient 100,000 M⁻¹cm⁻¹[3]255,000 M⁻¹cm⁻¹[1]
Quantum Yield Data not availableIncreased by 20% with cyclohexane-bridged structure[4]
Reactive Group AzideAzide[1]
Click Chemistry Compatibility Copper-catalyzedCopper-catalyzed and copper-free[1]
Solubility Soluble in water, ethanol, DMF, DMSO[3]Water, DMSO, DMF[1]
Key Features Part of a series of dyes covering the visible to NIR spectrum[3]Bright, photostable, and spectrally similar to other 750 nm dyes.[1] Minimal autofluorescence in biological specimens in its spectral range.[1]

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for an in vivo imaging experiment using azide-functionalized cyanine dyes for targeting and visualizing specific biomolecules or cells.

InVivo_Imaging_Workflow cluster_preparation Preparation cluster_administration Administration cluster_imaging Imaging & Analysis prep_animal Animal Model Preparation injection Intravenous Injection of Conjugate prep_animal->injection prep_dye Dye-Biomolecule Conjugation (Click Chemistry) prep_dye->injection live_imaging In Vivo Imaging (e.g., IVIS) injection->live_imaging data_analysis Data Analysis (Signal Quantification) live_imaging->data_analysis ex_vivo Ex Vivo Organ Imaging live_imaging->ex_vivo ex_vivo->data_analysis

A typical workflow for in vivo imaging using azide-functionalized cyanine dyes.

Experimental Protocols

A generalized protocol for in vivo imaging in a murine model using either this compound or Cy7 Azide conjugated to a targeting moiety is provided below. This protocol should be optimized based on the specific animal model, targeting molecule, and imaging system.

I. Conjugation of Azide Dye to a Biomolecule

This protocol assumes the biomolecule of interest has been functionalized with an alkyne group for click chemistry.

  • Dissolve the Alkyne-Biomolecule: Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare the Dye Solution: Dissolve the azide-functionalized cyanine dye in a compatible solvent such as DMSO or DMF.

  • Click Reaction:

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): To the alkyne-biomolecule solution, add the azide dye solution, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If using a cyclooctyne-modified biomolecule, simply mix the azide dye and the cyclooctyne-biomolecule. This reaction is copper-free.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours or as determined by optimization.

  • Purification: Purify the dye-biomolecule conjugate using an appropriate method such as size exclusion chromatography or dialysis to remove unconjugated dye and reaction components.

II. In Vivo Imaging Protocol
  • Animal Preparation:

    • Use appropriate animal models (e.g., SPF BALB/c nude mice, 6-8 weeks old).[5]

    • Anesthetize the animals using a suitable anesthetic (e.g., isoflurane (B1672236) or an intraperitoneal injection of 2% sodium pentobarbital (B6593769) at 215 mg/kg).[5][6]

    • If necessary, remove fur from the imaging area to reduce light scattering.

  • Probe Administration:

    • Dilute the purified dye-biomolecule conjugate in a sterile, biocompatible vehicle like sterile PBS.

    • Administer the probe to the anesthetized animal, typically via tail vein injection. The dosage should be optimized, but a starting point could be in the range of 0.5 mg/kg in an injection volume of approximately 200 µL.[6]

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized animal in a prone position within a small animal in vivo imaging system.

    • Acquire a baseline image before injection to determine autofluorescence levels.

    • Begin image acquisition immediately after injection and at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and target accumulation of the probe.[5]

    • Imaging Parameters (for Cy7):

      • Excitation: 700-770 nm bandpass filter.[5][6]

      • Emission: 790 nm longpass filter.[5][6]

      • Exposure Time: 500 ms (B15284909) (will need optimization).[5][6]

  • Data Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in background tissues over time.

    • Calculate the tumor-to-background ratio to assess targeting efficiency.

  • Ex Vivo Organ Imaging (Optional):

    • At the end of the imaging study, euthanize the animal.

    • Dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart).[5]

    • Image the dissected organs ex vivo using the same imaging system to confirm the biodistribution of the fluorescent probe.

Signaling Pathway and Logical Relationship Diagram

The "click" chemistry reaction is the fundamental principle enabling the conjugation of these dyes to biomolecules for targeted imaging. The following diagram illustrates this logical relationship.

The principle of conjugating azide dyes to biomolecules via click chemistry.

Conclusion

Both this compound and Cy7 Azide are valuable tools for in vivo imaging, enabling researchers to non-invasively monitor biological processes. Cy7 Azide, with its longer excitation and emission wavelengths, operates in a spectral region with lower tissue autofluorescence, which is generally advantageous for in vivo applications.[2] Its higher molar extinction coefficient suggests potentially brighter signals. Furthermore, the availability of copper-free click chemistry options for some Cy7 azide variants is a significant benefit for live-cell and in vivo applications where copper toxicity is a concern.

This compound, while less characterized in the provided literature, offers an alternative in the NIR spectrum. The choice between these dyes will ultimately depend on the specific requirements of the experiment, including the available imaging instrumentation, the desired spectral properties, and the required conjugation chemistry. Researchers should carefully consider the properties outlined in this guide and perform pilot studies to determine the optimal probe for their in vivo imaging needs.

References

Validation of Azide Cyanine Dye 728 for Specific Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azide (B81097) Cyanine Dye 728 with other commercially available near-infrared (NIR) azide-functionalized fluorescent dyes. The focus is on providing objective performance data and detailed experimental protocols to assist researchers in selecting the most suitable dye for their specific applications, including in vivo imaging and flow cytometry.

Introduction to Azide Cyanine Dye 728

This compound is a near-infrared (NIR) fluorescent dye featuring an azide functional group. This terminal azide allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted "click chemistry". Its fluorescence in the NIR spectrum makes it a valuable tool for biological applications requiring deep tissue penetration and low autofluorescence. Common applications include the labeling of proteins, nucleic acids, and other biomolecules for tracking and quantification in various experimental set-ups.[1]

Performance Comparison of NIR Azide Dyes

The selection of a fluorescent dye is a critical step in experimental design. The following tables provide a quantitative comparison of this compound and its common alternatives: Cy7 Azide, Alexa Fluor 750 Azide, and IRDye 800CW Azide.

Table 1: Photophysical Properties of NIR Azide Dyes

FeatureThis compoundCy7 AzideAlexa Fluor 750 AzideIRDye 800CW Azide
Excitation Max (nm) 664 (in ethanol)[2]750[3][4]~750~774
Emission Max (nm) 718 (in ethanol)[2]773[3][4]~775~795
Molar Extinction Coefficient (M⁻¹cm⁻¹) 100,000[2]199,000[3][4]Not specifiedNot specified
Quantum Yield (Φ) Not specified0.3[3][4]Moderate0.12 (conjugated to HSA)
Stokes Shift (nm) 5423~25~21
Solubility Water, ethanol, DMF, DMSO[2]DMSO, DMF, DCM[3]Water-solubleWater-soluble

Note: Specific photophysical properties can vary depending on the solvent, pH, and conjugation state of the dye. Data for this compound is limited to what is publicly available from the manufacturer.

Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of fluorescent dyes. Below are protocols for key experiments.

Protocol 1: Cell Surface Labeling via Click Chemistry

This protocol describes the labeling of cell surface glycans with an azide-functionalized dye for visualization by fluorescence microscopy or flow cytometry.

Workflow for Cell Surface Labeling

G cluster_0 Metabolic Labeling cluster_1 Click Chemistry Reaction cluster_2 Analysis A Seed cells B Incubate with Azide-modified sugar A->B C Wash to remove unincorporated sugar B->C D Incubate with This compound C->D E Wash to remove unreacted dye D->E F Fluorescence Microscopy E->F G Flow Cytometry E->G

Caption: Workflow for labeling cell surfaces with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • This compound

  • Copper(II) sulfate (B86663), THPTA ligand, and sodium ascorbate (B8700270) (for copper-catalyzed click chemistry) or a DBCO-functionalized alkyne (for copper-free click chemistry)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI (for microscopy)

  • FACS buffer (for flow cytometry)

Procedure:

  • Metabolic Labeling:

    • Seed cells in an appropriate culture vessel and allow them to adhere.

    • Incubate cells with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) in complete culture medium for 1-3 days to allow for incorporation into cell surface glycans.

    • Gently wash the cells twice with warm PBS to remove unincorporated sugar.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction cocktail. For copper-catalyzed reactions, pre-mix copper(II) sulfate and a copper-chelating ligand like THPTA before adding the reducing agent (sodium ascorbate) and finally the this compound.

    • Incubate the cells with the reaction cocktail containing this compound for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS to remove unreacted dye.

  • Analysis:

    • For Fluorescence Microscopy:

      • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

      • Wash the cells twice with PBS.

      • Mount the coverslip with a mounting medium containing DAPI for nuclear counterstaining.

      • Image the cells using a fluorescence microscope with appropriate filter sets for DAPI and the NIR dye.

    • For Flow Cytometry:

      • Resuspend the cells in FACS buffer.

      • Analyze the cells on a flow cytometer equipped with a laser that can excite the NIR dye (e.g., 633 nm or 640 nm) and the appropriate emission filters.

Protocol 2: In Vivo Imaging of Labeled Cells

This protocol outlines a general procedure for in vivo fluorescence imaging in a small animal model using cells labeled with this compound.

In Vivo Imaging Workflow

G A Label cells with This compound B Inject labeled cells into animal model A->B C Anesthetize animal B->C D Acquire images using in vivo imaging system C->D E Analyze signal-to-noise ratio D->E

Caption: General workflow for in vivo imaging of cells labeled with a NIR dye.

Materials:

  • Cells labeled with this compound (from Protocol 1)

  • Small animal model (e.g., nude mouse)

  • Anesthetic

  • In vivo imaging system with appropriate laser and emission filters for NIR fluorescence

Procedure:

  • Cell Preparation and Injection:

    • Harvest and wash the labeled cells, and resuspend them in a sterile, biocompatible buffer (e.g., PBS) at the desired concentration.

    • Inject the labeled cells into the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

  • Imaging:

    • At desired time points post-injection, anesthetize the animal.

    • Place the animal in the in vivo imaging system.

    • Acquire fluorescence images using the appropriate excitation and emission filter sets for this compound.

    • Acquire a background image of a control animal (uninjected or injected with unlabeled cells).

  • Data Analysis:

    • Define regions of interest (ROIs) over the target area (e.g., tumor) and a background region.

    • Quantify the fluorescence intensity in the ROIs.

    • Calculate the signal-to-noise ratio (SNR) by dividing the mean fluorescence intensity of the target ROI by the mean fluorescence intensity of the background ROI.

Signaling Pathway Visualization

The use of click chemistry with azide-functionalized dyes allows for the labeling and tracking of specific biomolecules that have been metabolically or genetically engineered to contain an alkyne group. This can be applied to visualize components of signaling pathways. For example, an alkyne-modified amino acid could be incorporated into a specific protein involved in a signaling cascade, which can then be visualized with this compound.

Conceptual Signaling Pathway Labeling

G cluster_0 Protein Modification cluster_1 Labeling and Visualization A Introduce alkyne-modified amino acid B Incorporate into target protein A->B C Click reaction with This compound B->C D Visualize protein localization/trafficking C->D

References

A Comparative Analysis of Sulfonated vs. Non-Sulfonated Cyanine Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based applications, the selection of the appropriate fluorescent probe is a critical determinant of experimental success. Cyanine (B1664457) dyes, a versatile class of synthetic fluorophores, are widely employed in biological research and drug development for their bright fluorescence and broad spectral range. A key distinction within this family of dyes lies in their degree of sulfonation, which significantly impacts their physicochemical properties and, consequently, their utility in various applications. This guide provides an objective comparison of sulfonated and non-sulfonated cyanine dyes, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific needs.

Key Performance Characteristics: A Quantitative Comparison

The primary difference between sulfonated and non-sulfonated cyanine dyes is their water solubility. The addition of sulfonate groups (-SO₃⁻) dramatically increases the hydrophilicity of the dye molecule.[1][][3][4][5] This fundamental difference has a cascading effect on several other performance parameters, as summarized in the tables below. While spectral properties such as excitation and emission maxima are nearly identical between sulfonated and non-sulfonated counterparts, their performance in terms of brightness, photostability, and ease of use in labeling reactions can differ.[3][4][5]

Table 1: General Properties and Handling

PropertySulfonated Cyanine Dyes (e.g., sulfo-Cy3, sulfo-Cy5)Non-Sulfonated Cyanine Dyes (e.g., Cy3, Cy5)Key Differences & Considerations
Water Solubility High to Excellent. Readily dissolve in aqueous buffers.[1][][3][4][6]Low. Require an organic co-solvent (e.g., DMSO, DMF) for initial dissolution.[1][4][5]Sulfonated dyes simplify labeling protocols for biomolecules in aqueous environments. Non-sulfonated dyes are suitable for reactions in organic media.[3][4]
Aggregation Less prone to aggregation in aqueous solutions due to electrostatic repulsion between sulfonate groups.[][4]More prone to aggregation in aqueous solutions, which can lead to fluorescence quenching.[]Reduced aggregation with sulfonated dyes leads to more reliable and reproducible labeling.
Labeling Reactions Can be performed entirely in aqueous buffers, which is ideal for sensitive proteins that may be denatured by organic solvents.[3][4]Typically require the addition of an organic co-solvent to the reaction mixture.[1][4][5]The choice of dye is often dictated by the stability of the biomolecule being labeled.
Purification Unreacted dye can be efficiently removed by dialysis against aqueous buffers.[3][4][5]Dialysis may be less effective for removing unreacted dye due to its lower water solubility. Gel filtration or chromatography are suitable for both types.[3][4][5]Purification method should be chosen based on the dye's properties.
Non-Specific Binding Generally lower due to their hydrophilic nature.[3]The hydrophobic nature can sometimes lead to higher non-specific binding to cellular components.Lower background signals can be achieved with sulfonated dyes in certain applications.

Table 2: Photophysical Properties of Common Cyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
Cy3 ~550[]~570[]~150,000[7]~0.15 - 0.24[8]
sulfo-Cy3 ~554~568~150,000Stated to be high, with slight improvement over non-sulfonated version.[][6]
Cy5 ~650[]~670[]~250,000[7]~0.20 - 0.27[8][9]
sulfo-Cy5 ~646~662~250,000 - 271,000[10]Stated to be comparable to or slightly improved over non-sulfonated version.[][9][10]
Cy7 ~750~776~250,000Moderate[7]
sulfo-Cy7 ~750[]~773[]~250,000Stated to have slightly improved optical stability and quantum yield.[]

Note: Exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.

Experimental Workflows

The selection of a sulfonated or non-sulfonated cyanine dye directly influences the experimental workflow, particularly in the context of biomolecule labeling and purification. The following diagram illustrates a typical workflow for protein labeling and subsequent characterization of the dye-protein conjugate.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Dye_Prep Dye Preparation Conjugation Conjugation Dye_Prep->Conjugation  Sulfonated: Dissolve in aqueous buffer Non-sulfonated: Dissolve in DMSO/DMF   Protein_Prep Protein Preparation Protein_Prep->Conjugation  Ensure amine-free buffer (e.g., PBS) at pH 8.5-9.0   Purification Purification Conjugation->Purification  Incubate in the dark at room temperature   DOL_Calc Degree of Labeling (DOL) Calculation Purification->DOL_Calc  Sulfonated: Dialysis or Gel Filtration Non-sulfonated: Gel Filtration or Chromatography   Spectral_Analysis Spectral Analysis DOL_Calc->Spectral_Analysis Photostability_Assay Photostability Assay Spectral_Analysis->Photostability_Assay

References

Navigating the Near-Infrared Landscape: A Comparative Guide to Azide-Reactive Dyes for Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise art of biomolecular labeling, the selection of a fluorescent probe is a critical decision that profoundly influences experimental outcomes. Azide (B81097) cyanine (B1664457) dye 728 has been a notable contender for near-infrared (NIR) fluorescence labeling, particularly in applications leveraging bioorthogonal click chemistry. However, the expanding toolkit of fluorescent probes offers a range of alternatives, each with its own set of photophysical and chemical characteristics. This guide provides an objective comparison of Azide cyanine dye 728 with other azide-functionalized cyanine dyes, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal reagent for your research needs.

This guide will delve into a selection of commercially available azide-reactive cyanine dyes that serve as viable alternatives to this compound. The focus will be on dyes with emission spectra in the far-red and near-infrared regions, which are advantageous for in vivo imaging and applications requiring deep tissue penetration and minimal autofluorescence. The dyes that will be compared are:

  • This compound

  • Cy5.5 Azide

  • Cy7 Azide

  • Alexa Fluor 750 Azide

  • IRDye 800CW Azide

Quantitative Performance Comparison

The selection of a fluorescent dye is often dictated by its photophysical properties, which determine its brightness, sensitivity, and suitability for specific imaging instrumentation. The following table summarizes the key quantitative data for this compound and its alternatives.

FeatureThis compoundCy5.5 AzideCy7 AzideAlexa Fluor 750 AzideIRDye 800CW Azide
Excitation Max (nm) 670684[1]750[2]~750[3][4]778[5]
Emission Max (nm) 728710[1]773[2]~776-779[4]794[5]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 100,000 (in ethanol)[6]198,000[1]199,000[2]~290,000[3]Not specified
Fluorescence Quantum Yield Not available0.2[1]0.3[2]Not specifiedNot specified
Molecular Weight ( g/mol ) 777.01701.34[1]667.3[2]Not available1269.36[7]
Spectral Similarity -Cy5.5®, DyLight 680[1]Alexa Fluor® 750, DyLight® 750, IRDye® 750[8]Cy7[3][4]-

Experimental Protocols

The utility of these azide-functionalized dyes lies in their ability to be conjugated to biomolecules through bioorthogonal "click" chemistry. The two most common methods are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is suitable for labeling proteins that have been modified to contain an alkyne group.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS)

  • Azide-functionalized fluorescent dye (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine hydrochloride (optional, to prevent oxidative damage)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 10-50 µM) and the azide-functionalized dye (2-10 fold molar excess over the protein).

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.[9]

  • Add the catalyst premix to the protein-dye mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM.[10]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Quench the reaction by adding EDTA to a final concentration of ~20 mM to chelate the copper.[9]

  • Purify the labeled protein from excess dye and reagents using size-exclusion chromatography or dialysis.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol is suitable for labeling live cells that have been metabolically engineered to display azide groups on their surface glycoproteins. This method avoids the use of a toxic copper catalyst.[11]

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Cy7)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

Procedure:

  • Culture cells in the presence of an azide-containing metabolic precursor (e.g., 25-50 µM Ac₄ManNAz) for 48 hours to allow for incorporation into cellular biomolecules.[11]

  • Prepare a stock solution of the cyclooctyne-functionalized dye (e.g., DBCO-dye) in DMSO.

  • Dilute the DBCO-dye in pre-warmed complete culture medium to a final concentration of 20-50 µM.[11]

  • Wash the azide-labeled cells twice with warm PBS.

  • Add the DBCO-dye-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Wash the cells three times with warm PBS to remove any unreacted dye.

  • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizing the Chemistry and Workflows

To better understand the underlying processes, the following diagrams illustrate the labeling chemistry and experimental workflows.

G Fluorescence Labeling via Click Chemistry cluster_reactants Reactants cluster_reaction Click Reaction cluster_product Product cluster_detection Detection Biomolecule Biomolecule-Alkyne Click CuAAC or SPAAC Biomolecule->Click AzideDye Azide-Dye AzideDye->Click LabeledBiomolecule Labeled Biomolecule Click->LabeledBiomolecule Detection Fluorescence Detection LabeledBiomolecule->Detection

Caption: General pathway of fluorescence labeling.

G CuAAC Protein Labeling Workflow Start Start: Alkyne-Protein + Azide-Dye AddCatalyst Add Catalyst: CuSO4 + THPTA Start->AddCatalyst Initiate Initiate Reaction: Add Sodium Ascorbate AddCatalyst->Initiate Incubate Incubate: 1-4h at RT Initiate->Incubate Quench Quench Reaction: Add EDTA Incubate->Quench Purify Purify: SEC or Dialysis Quench->Purify End End: Labeled Protein Purify->End G SPAAC Live Cell Labeling Workflow Start Start: Azide-labeled cells PrepareDye Prepare Dye Solution: DBCO-Dye in Medium Start->PrepareDye Wash1 Wash Cells: PBS PrepareDye->Wash1 AddDye Add Dye to Cells Wash1->AddDye Incubate Incubate: 30-60 min at 37°C AddDye->Incubate Wash2 Wash Cells: PBS (3x) Incubate->Wash2 Analyze Analyze: Microscopy or Flow Cytometry Wash2->Analyze End End: Labeled Cells Analyze->End

References

Performance Evaluation of Azide Cyanine Dye 728 in Diverse Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of Azide (B81097) Cyanine (B1664457) Dye 728, a near-infrared (NIR) fluorescent probe, in various biological assays. Designed for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), this dye offers a valuable tool for visualizing and tracking biomolecules. This document presents a comparative analysis of Azide Cyanine Dye 728 with other commercially available azide-functionalized cyanine dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable fluorescent probe for your research needs.

Overview of this compound

This compound is a water-soluble, near-infrared fluorescent dye functionalized with an azide group. This feature allows for its specific covalent attachment to alkyne-modified biomolecules through the highly efficient and bioorthogonal "click chemistry" reaction. Its emission in the NIR spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration for in vivo studies.

Comparative Performance Data

To provide a clear comparison, the following tables summarize the key photophysical and performance characteristics of this compound and common alternative azide-functionalized cyanine dyes. It is important to note that while basic photophysical properties for this compound are available from commercial suppliers, specific performance data from peer-reviewed research is limited. The data for alternative dyes is compiled from published studies.

Table 1: Photophysical Properties of Azide-Functionalized Cyanine Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum YieldStokes Shift (nm)
This compound 670[1]728[1]100,000[2]Not Reported58
Cy5 Azide ~649~670~250,000~0.20[2]~21
Cy7 Azide ~750~773~250,000Not Reported~23
Sulfo-Cy7 Azide Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 2: Performance in Cell-Based Assays (Bioorthogonal Labeling)

DyeAssay TypeCell LineLabeling EfficiencySignal Enhancement/Signal-to-Noise RatioReference
This compound Not ReportedNot ReportedNot ReportedNot Reported
Cy5-based dyes (via click chemistry) Fluorescence Microscopy, Flow CytometryA549, HeLa, CHOHighSignificant fluorescence enhancement over background.[3][3]
Cyclooctyne-Coumarin Dyes (react with azides) Flow CytometryRat-1 FibroblastsNot explicitly stated, but showed 15-20 fold fluorescence enhancement.15-20 fold enhancement over control.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are representative protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling biomolecules in cell lysates and on the cell surface.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling Cell Lysates

This protocol provides a general procedure for labeling alkyne-modified proteins in a cell lysate with an azide-functionalized dye.

Materials:

  • Cell lysate containing alkyne-modified proteins (1-5 mg/mL)

  • This compound (or alternative azide dye) stock solution (e.g., 10 mM in DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)

  • Sodium ascorbate (B8700270) stock solution (300 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a microfuge tube, combine the following:

    • 50 µL of protein lysate

    • 90 µL of PBS

    • 2 µL of 2.5 mM azide dye solution (final concentration ~25 µM)

  • Add 10 µL of 100 mM THPTA solution and vortex briefly.

  • Add 10 µL of 20 mM CuSO4 solution and vortex briefly.

  • To initiate the reaction, add 10 µL of 300 mM sodium ascorbate solution and vortex immediately.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • The labeled proteins in the lysate are now ready for downstream analysis (e.g., SDS-PAGE, western blot).

Protocol 2: Bioorthogonal Labeling of Cell Surface Glycoproteins

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to incorporate an alkyne-containing sugar.

Materials:

  • Cells cultured with an alkyne-containing sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound (or alternative azide dye)

  • CuSO4

  • THPTA

  • Sodium Ascorbate

  • PBS

Procedure:

  • Metabolic Labeling: Culture cells in media supplemented with an appropriate concentration of the alkyne-containing sugar for 24-72 hours to allow for incorporation into cell surface glycans.

  • Cell Preparation: Gently wash the cells twice with PBS to remove residual media and unincorporated sugar.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a final volume of 200 µL per sample, combine:

    • PBS

    • Azide dye to a final concentration of 25-100 µM.

    • CuSO4 to a final concentration of 50-100 µM.

    • THPTA to a final concentration of 250-500 µM.

    • Sodium ascorbate to a final concentration of 2.5-5 mM.

  • Labeling: Add the click reaction cocktail to the cells and incubate for 10-30 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells three times with PBS to remove unreacted dye and catalyst components.

  • Imaging: The cells are now fluorescently labeled and ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Visualizing the Workflow

To illustrate the experimental process, the following diagrams created using Graphviz depict the key signaling pathways and workflows.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling of Cell Surface Glycans cluster_click_chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_analysis Downstream Analysis Alkyne_Sugar Alkyne-Sugar Analog Cell_Culture Cell Culture Alkyne_Sugar->Cell_Culture Supplementation Incorporation Incorporation into Cell Surface Glycans Cell_Culture->Incorporation Labeled_Cells Fluorescently Labeled Cells Incorporation->Labeled_Cells Click Reaction (CuSO4, THPTA, Ascorbate) Azide_Dye This compound Azide_Dye->Labeled_Cells Microscopy Fluorescence Microscopy Labeled_Cells->Microscopy Flow_Cytometry Flow Cytometry Labeled_Cells->Flow_Cytometry

Workflow for cell surface labeling.

signaling_pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Example signaling pathway for investigation.

Conclusion

References

Comparative Guide to the Cross-Reactivity of Azide Cyanine Dye 728 in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for objectively comparing the performance of Azide (B81097) Cyanine (B1664457) Dye 728 with alternative fluorescent azide probes in bioorthogonal labeling applications. The focus is on assessing cross-reactivity and signal-to-noise ratios to enable informed selection of reagents for specific research needs. While direct, peer-reviewed comparative studies on Azide Cyanine Dye 728 are limited, this document outlines the experimental protocols and data presentation structures necessary to conduct such an evaluation.

Introduction to Azide-Alkyne Click Chemistry and Potential for Cross-Reactivity

Azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a bioorthogonal reaction widely used for labeling biomolecules in complex biological systems. The azide group, being largely absent in native biological systems, provides a highly selective target for reaction with an alkyne-functionalized probe. This allows for the specific attachment of reporter molecules, such as fluorescent dyes, to tagged proteins, glycans, or nucleic acids.

Two main variants of this reaction are employed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). While both are highly specific, potential for off-target reactions or non-specific binding of the fluorescent dye component exists. Cyanine dyes, for instance, have been reported to exhibit non-specific binding to certain cell types, such as monocytes and macrophages. Furthermore, the copper catalyst used in CuAAC can in some instances mediate side reactions with cellular components, particularly with thiol groups found in cysteine residues of proteins.

This guide provides the methodology to systematically evaluate such potential cross-reactivity for this compound and its alternatives.

Comparative Probes

For a comprehensive comparison, it is recommended to evaluate this compound against other spectrally similar azide-functionalized cyanine dyes.

Product NameSupplierExcitation (nm)Emission (nm)
This compoundVarious~670~728
Cy7 AzideVarious~750~773
Sulfo-Cyanine7 AzideVarious~752~776
Alexa Fluor 750 AzideVarious~749~775

Experimental Protocols

To assess the cross-reactivity and performance of this compound and its alternatives, two key experiments are proposed:

  • In Vitro Cross-Reactivity Assessment with a Model Thiol: This experiment evaluates the direct reactivity of the azide dye with a thiol-containing molecule in the presence and absence of a copper catalyst.

  • Cell-Based Non-Specific Binding and Signal-to-Noise Analysis: This experiment quantifies the extent of non-specific binding and the signal-to-noise ratio in a cellular context.

Protocol 1: In Vitro Cross-Reactivity Assessment with a Model Thiol

Objective: To determine the potential for direct, off-target reactions of the azide dye with thiol groups, a common source of non-specific labeling in the presence of copper catalysts.

Materials:

  • This compound and alternative azide dyes

  • Glutathione (GSH) as a model thiol-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Prepare Stock Solutions:

    • Dissolve azide dyes in DMSO to a stock concentration of 10 mM.

    • Dissolve GSH in PBS to a stock concentration of 100 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Set up Reactions: In separate microcentrifuge tubes, prepare the following reaction mixtures:

TubeAzide Dye (10 mM)GSH (100 mM)CuSO₄ (100 mM)Sodium Ascorbate (500 mM)PBS
1 (Test)1 µL5 µL1 µL2 µL91 µL
2 (No Catalyst)1 µL5 µL--94 µL
3 (No Thiol)1 µL-1 µL2 µL96 µL
4 (Control)-5 µL1 µL2 µL92 µL
  • Incubation: Incubate all tubes at 37°C for 2 hours.

  • Analysis:

    • Quench the reactions by adding 5 µL of 0.5 M EDTA.

    • Analyze the samples by HPLC-MS to detect the formation of adducts between the azide dye and GSH. Monitor for new peaks with a mass corresponding to the sum of the dye and GSH, minus any leaving groups.

Data Presentation:

Summarize the results in a table, noting the presence or absence of adduct formation.

DyeConditionGSH Adduct Detected (Yes/No)
This compoundWith Catalyst
Without Catalyst
Alternative Dye 1With Catalyst
Without Catalyst
Alternative Dye 2With Catalyst
Without Catalyst
Protocol 2: Cell-Based Non-Specific Binding and Signal-to-Noise Analysis

Objective: To evaluate the level of non-specific binding and the signal-to-noise ratio of the azide dyes in a cellular imaging context. This protocol utilizes a cell line that has been metabolically labeled with an alkyne-containing sugar to provide a specific signal for comparison against background fluorescence.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete cell culture medium

  • Ac4ManNAl (peracetylated N-azidoacetylmannosamine) for metabolic labeling with alkynes

  • This compound and alternative azide dyes

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer (e.g., from a commercial kit or prepared in-house)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture and Labeling:

    • Seed HeLa cells on glass-bottom dishes or coverslips.

    • Incubate cells with 50 µM Ac4ManNAl in complete medium for 48 hours to introduce alkyne groups into cell surface glycans.

    • Include a control group of cells cultured without Ac4ManNAl.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells twice with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing the azide dye (e.g., at 5 µM), copper sulfate, and a reducing agent.

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

    • Perform this for each azide dye on both Ac4ManNAl-treated and untreated cells.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • Incubate with Hoechst 33342 or DAPI for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope. Use consistent acquisition settings (laser power, exposure time, gain) for all samples to allow for direct comparison.

    • Quantify the mean fluorescence intensity of the cell surface (signal) and the background fluorescence in an area without cells.

    • For non-specific binding, quantify the mean fluorescence intensity of cells that were not treated with Ac4ManNAl but were subjected to the click reaction.

Data Presentation:

Summarize the quantitative data in the following tables:

Table 1: Non-Specific Binding

DyeMean Fluorescence Intensity (Untreated Cells)
This compound
Alternative Dye 1
Alternative Dye 2

Table 2: Signal-to-Noise Ratio

DyeMean Signal Intensity (Treated Cells)Mean Background IntensitySignal-to-Noise Ratio (Signal/Background)
This compound
Alternative Dye 1
Alternative Dye 2

Visualizing the Workflow

The experimental workflows can be visualized to provide a clear overview of the processes.

Experimental_Workflow_1 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dyes Prepare Azide Dye Stock Solutions reaction_setup Set Up Reaction Mixtures (Test, No Catalyst, No Thiol, Control) prep_dyes->reaction_setup prep_gsh Prepare GSH Stock Solution prep_gsh->reaction_setup prep_cat Prepare Catalyst Stock Solutions prep_cat->reaction_setup incubation Incubate at 37°C reaction_setup->incubation quench Quench Reactions incubation->quench hplc_ms Analyze by HPLC-MS quench->hplc_ms data Detect Adduct Formation hplc_ms->data

Caption: Workflow for In Vitro Cross-Reactivity Assessment.

Experimental_Workflow_2 cluster_cell_prep Cell Preparation & Labeling cluster_staining Staining Procedure cluster_imaging Imaging & Analysis cell_seeding Seed Cells metabolic_labeling Metabolic Labeling with Ac4ManNAl (and untreated control) cell_seeding->metabolic_labeling fix_perm Fixation and Permeabilization metabolic_labeling->fix_perm click_reaction Click Reaction with Azide Dyes fix_perm->click_reaction wash_counterstain Washing and Nuclear Counterstaining click_reaction->wash_counterstain imaging Fluorescence Microscopy wash_counterstain->imaging quantification Image Quantification (Signal, Background, Non-Specific Binding) imaging->quantification snr_analysis Calculate Signal-to-Noise Ratio quantification->snr_analysis

Caption: Workflow for Cell-Based Non-Specific Binding and Signal-to-Noise Analysis.

Conclusion

By following these standardized protocols, researchers can generate robust, comparative data on the cross-reactivity and performance of this compound relative to its alternatives. This empirical approach will facilitate the selection of the most appropriate fluorescent azide probe for specific experimental needs, ultimately leading to more reliable and reproducible results in bioorthogonal labeling studies.

A Comparative Analysis of the Quantum Yield of Azide Cyanine Dye 728 and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that directly impacts the sensitivity and reliability of fluorescence-based assays. A key performance metric in this selection process is the fluorescence quantum yield (Φ), which quantifies the efficiency of a fluorophore in converting absorbed photons into emitted fluorescent light. This guide provides a comparative overview of the quantum yield of Azide (B81097) Cyanine (B1664457) Dye 728 against other commonly used fluorophores, supported by experimental data and detailed protocols.

The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. A higher quantum yield signifies that a larger proportion of absorbed photons are re-emitted as fluorescence, leading to a brighter signal and enhanced detection sensitivity. It is important to note that the quantum yield of a fluorophore is highly sensitive to its environment, including solvent polarity, pH, and temperature.

Comparative Quantum Yield Data

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/Conditions
Azide Cyanine Dye 728 (estimated) 670728~0.3[1][2][3]Ethanol
Fluorescein (FITC)4955190.920.1 M NaOH[4]
Rhodamine 6G5285510.95Ethanol
Alexa Fluor 4884955190.92PBS[4][5]
Alexa Fluor 5555555650.10PBS[4][5]
Alexa Fluor 6476506680.33PBS[4]
Cy3 Azide5555700.31[6]DMF, DMSO, DCM
Cy56496700.20Aqueous Buffer
Cy7 Azide750[1][2][3]773[1][2]0.30[1][2][3]DMSO, DMF, DCM

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (10 mm path length)

  • Fluorophore of unknown quantum yield (sample)

  • Fluorophore of known quantum yield (standard)

  • Spectroscopic grade solvent

Procedure:

  • Standard Selection: Choose a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

  • Solvent Selection: Use a spectroscopic grade solvent in which both the sample and the standard are soluble and stable. The same solvent should be used for both to a first approximation, so the refractive index term in the calculation can be neglected.

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range is between 0.02 and 0.1.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance at the selected excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Measure the fluorescence emission spectrum for each solution of the sample and the standard. The emission range should cover the entire fluorescence band.

    • Measure the fluorescence of a solvent blank and subtract this from each of the sample and standard spectra.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Perform a linear regression for both datasets. The slope of each line is the gradient (Grad).

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (η_sample^2 / η_standard^2)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Grad_sample and Grad_standard are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is designed for bioorthogonal labeling via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction allows for the specific and efficient labeling of biomolecules in complex biological systems.

CuAAC_Workflow cluster_reaction CuAAC Reaction cluster_product Product AzideDye This compound (R-N3) ReactionMix Reaction Mixture AzideDye->ReactionMix AlkyneTarget Alkyne-modified Biomolecule (R'-C≡CH) AlkyneTarget->ReactionMix CuSO4 Cu(II)SO4 CuSO4->ReactionMix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->ReactionMix Ligand Accelerating Ligand (e.g., THPTA) Ligand->ReactionMix LabeledProduct Fluorescently Labeled Biomolecule (Triazole Linkage) ReactionMix->LabeledProduct Cycloaddition

Caption: Workflow for labeling a biomolecule using this compound via CuAAC.

This workflow illustrates the key components and steps in a typical copper-catalyzed click chemistry labeling experiment. The azide-functionalized cyanine dye and the alkyne-modified target biomolecule are combined in the presence of a copper(II) salt, a reducing agent to generate the active copper(I) catalyst, and an accelerating ligand to stabilize the catalyst and improve reaction efficiency. The highly specific cycloaddition reaction results in the formation of a stable triazole linkage, covalently attaching the fluorescent dye to the target biomolecule.

References

A Comparative Guide to Azide Cyanine Dye 728 for Advanced Bio-imaging and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step in designing sensitive and robust biological assays. Azide (B81097) Cyanine (B1664457) Dye 728 has emerged as a valuable tool in the near-infrared (NIR) spectrum, particularly for applications requiring high signal-to-noise ratios and deep tissue penetration. This guide provides a comprehensive comparison of Azide Cyanine Dye 728 with other commonly used azide-functionalized cyanine dyes, supported by experimental data and detailed protocols to aid in the selection and application of these powerful fluorescent reporters.

This compound is a member of the cyanine dye family, characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic rings. The azide functional group allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction. This enables the specific labeling of proteins, nucleic acids, and other biological targets for visualization and quantification.

Performance Comparison of Azide-Modified Cyanine Dyes

The choice of a fluorescent dye is dictated by its photophysical properties, which determine its suitability for a particular application and imaging setup. Here, we compare the key performance metrics of this compound with other popular azide-functionalized cyanine dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound670 (in ethanol)[1]728 (in ethanol)[1]100,000Not explicitly reported
Cy3 Azide~550~570~150,000~0.04 - 0.3[2]
Cy5 Azide~649~670~250,000~0.3[2]
Cy5.5 Azide~675~694~250,000Not readily available
Cy7 Azide~750~773~250,000~0.28

Key Observations:

  • Spectral Range: The dyes cover a broad spectral range from the visible (Cy3) to the near-infrared (Cy7), allowing for multiplexed imaging with minimal spectral overlap. This compound falls within the far-red to near-infrared region, which is advantageous for in vivo imaging due to reduced autofluorescence from biological tissues.[]

  • Photostability: Cyanine dyes, particularly those in the longer wavelength regions, can be susceptible to photobleaching. The photostability of these dyes can be influenced by their local environment and the imaging conditions. For applications requiring prolonged imaging, the selection of a more photostable dye or the use of antifade reagents is recommended.

Experimental Protocols: Labeling Biomolecules with Azide Cyanine Dyes

The primary application of azide-functionalized cyanine dyes is the labeling of alkyne-containing biomolecules through click chemistry. This can be achieved via two main strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient and widely used for labeling in vitro. However, the cytotoxicity of copper limits its application in live cells.[4]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • Azide Cyanine Dye (e.g., this compound)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Protocol:

  • Prepare a stock solution of the alkyne-modified biomolecule in an appropriate buffer.

  • Prepare stock solutions of the Azide Cyanine Dye, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., DMSO or water).

  • In a reaction tube, combine the alkyne-modified biomolecule and the Azide Cyanine Dye.

  • Add the THPTA ligand to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate, followed immediately by the CuSO₄ solution.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the labeled biomolecule using an appropriate method (e.g., dialysis, size-exclusion chromatography) to remove unreacted dye and catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry method that is ideal for labeling biomolecules in living cells due to its biocompatibility.[5][6] This reaction utilizes a strained cyclooctyne-functionalized molecule that reacts spontaneously with an azide.

Materials:

  • Azide-modified biomolecule (metabolically or enzymatically incorporated into live cells)

  • Cyclooctyne-functionalized cyanine dye

  • Cell culture medium or appropriate buffer

Protocol for Live Cell Labeling:

  • Culture cells and introduce the azide-modified precursor (e.g., an azide-containing amino acid or sugar) to allow for its metabolic incorporation into the biomolecule of interest.

  • Wash the cells to remove any unincorporated precursor.

  • Add the cyclooctyne-functionalized cyanine dye to the cell culture medium.

  • Incubate the cells for a specific period (typically 30-60 minutes) at 37°C, protected from light.

  • Wash the cells to remove the unreacted dye.

  • The labeled cells are now ready for imaging.

Visualizing the Concepts

To further clarify the applications and selection process for these dyes, the following diagrams illustrate key concepts.

experimental_workflow Experimental Workflow for Protein Labeling using Azide Cyanine Dye and Click Chemistry cluster_step1 Step 1: Introduce Alkyne Handle cluster_step2 Step 2: Click Chemistry Reaction cluster_step3 Step 3: Analysis metabolic Metabolic Labeling (e.g., with alkyne-amino acid) cuaac CuAAC (in vitro) + Azide Cyanine Dye + Cu(I), Ligand metabolic->cuaac spaac SPAAC (live cell) + Cyclooctyne-Cyanine Dye metabolic->spaac enzymatic Enzymatic Labeling (e.g., with a ligase) enzymatic->cuaac enzymatic->spaac imaging Fluorescence Imaging cuaac->imaging facs Flow Cytometry cuaac->facs gel Gel Electrophoresis cuaac->gel spaac->imaging spaac->facs

A generalized workflow for labeling proteins with cyanine dyes via click chemistry.

signaling_pathway Studying Receptor Tyrosine Kinase (RTK) Signaling with Labeled Antibodies ligand Ligand rtk Receptor Tyrosine Kinase (RTK) (Alkyne-modified) ligand->rtk 1. Binding dimerization Dimerization & Autophosphorylation rtk->dimerization 2. Activation internalization Receptor Internalization rtk->internalization 4. Regulation antibody Antibody-Azide Cyanine Dye 728 antibody->rtk Detection downstream Downstream Signaling (e.g., MAPK pathway) dimerization->downstream 3. Signal Transduction

An example of how a labeled antibody can be used to study RTK signaling.

dye_selection_guide Decision Guide for Selecting an Azide-Modified Cyanine Dye start Start: Application? live_cell Live Cell Imaging? start->live_cell in_vitro In Vitro Labeling? start->in_vitro live_cell->in_vitro No spaac Use SPAAC (Copper-free) live_cell->spaac Yes nir NIR Imaging? in_vitro->nir Yes visible Visible Range Imaging? in_vitro->visible No spaac->nir cy7 Consider Cy7 or This compound nir->cy7 Deep Tissue cy5 Consider Cy5 or Cy5.5 nir->cy5 Less Deep Tissue cy3 Consider Cy3 visible->cy3

A decision tree to guide the selection of an appropriate azide-modified cyanine dye.

References

Azide Cyanine Dye 728: A Brighter, More Stable Alternative to Traditional Dyes for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking enhanced performance in fluorescence-based applications, Azide (B81097) Cyanine (B1664457) Dye 728 and its analogs offer significant advantages over traditional fluorescent dyes. Their superior brightness, photostability, and versatile "click" chemistry conjugation make them ideal for demanding applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.

Traditional fluorescent dyes, such as fluorescein (B123965) and rhodamine, have long been workhorses in biological research. However, their limitations, including rapid photobleaching and lower quantum yields, can compromise the sensitivity and duration of experiments. Newer generation cyanine dyes, particularly those functionalized with an azide group for click chemistry, address these shortcomings, providing researchers with more robust and reliable tools for biomolecular labeling and tracking.

Superior Performance by the Numbers

The advantages of azide cyanine dyes are evident in their key photophysical properties. When compared to traditional dyes, they consistently demonstrate higher molar extinction coefficients and quantum yields, resulting in significantly brighter fluorescent conjugates. Furthermore, their enhanced photostability allows for longer exposure times and more robust imaging experiments.

PropertyAzide Cyanine Dye 728 / Analogs (e.g., Cy7 Azide)Traditional Dyes (e.g., Fluorescein, Rhodamine B)Advantage of Azide Cyanine Dyes
Excitation Max (nm) ~664 - 750~494 (Fluorescein), ~555 (Rhodamine B)Near-infrared (NIR) excitation minimizes autofluorescence from biological samples, leading to higher signal-to-noise ratios.[1][2]
Emission Max (nm) ~718 - 773~518 (Fluorescein), ~580 (Rhodamine B)NIR emission allows for deeper tissue penetration in in vivo imaging.[2][3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) > 100,000 (up to ~255,000 for some Cy7 derivatives)[1]~70,000 (Fluorescein), ~80,000 (Rhodamine B)Higher molar extinction coefficient contributes to greater brightness.
Fluorescence Quantum Yield Often higher than traditional dyes, with some analogs reaching up to 0.3.[4][5]Generally lower, especially in aqueous environments.Higher quantum yield results in brighter fluorescence.
Photostability Significantly more resistant to photobleaching.[4][6]Prone to rapid photobleaching, limiting imaging time.[7][8]Enables longer and more consistent imaging, crucial for time-lapse studies.
Solubility Can be modified (e.g., with sulfo groups) for excellent water solubility.Varies, but can be prone to aggregation in aqueous buffers.Improved solubility prevents aggregation and ensures more reliable labeling.
Conjugation Chemistry Azide group enables highly specific and efficient "click chemistry".[9][10]Typically relies on less specific and pH-sensitive methods like NHS ester chemistry.Click chemistry offers superior control and efficiency in labeling biomolecules.[11][12]

Enhanced Photostability for Demanding Imaging Applications

One of the most significant advantages of cyanine dyes like this compound is their enhanced resistance to photobleaching.[6] Traditional dyes like fluorescein can lose their fluorescence signal rapidly upon exposure to excitation light, which is a major limitation for experiments requiring long-term imaging or high-intensity illumination. The improved photostability of cyanine dyes allows for the acquisition of more data points over time and the use of higher laser powers for improved signal without rapid sample degradation.[4] This is particularly crucial for single-molecule studies and live-cell imaging.

The "Click Chemistry" Advantage for Bioconjugation

The azide functional group on this compound allows for its conjugation to biomolecules using a highly efficient and specific reaction known as "click chemistry".[9] This copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) offers several advantages over traditional labeling methods, such as those using N-hydroxysuccinimide (NHS) esters:

  • Specificity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems. This ensures that the dye is attached only to the desired location on the target molecule.[10][12]

  • Efficiency: Click chemistry reactions are typically fast, high-yielding, and can be performed under mild, aqueous conditions, which is ideal for preserving the structure and function of sensitive biomolecules.[9][11]

  • Versatility: This method allows for the precise labeling of a wide range of biomolecules, including proteins, nucleic acids, and glycans, that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.

G Bioorthogonal Labeling via Click Chemistry cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Click Chemistry Reaction cluster_2 Step 3: Downstream Application Biomolecule Biomolecule Incorporation Cellular Metabolism Biomolecule->Incorporation Incubation Alkyne_Metabolic_Precursor Alkyne-Modified Metabolic Precursor Alkyne_Metabolic_Precursor->Incorporation Alkyne_Biomolecule Alkyne-Labeled Biomolecule Incorporation->Alkyne_Biomolecule Click_Reaction Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition Alkyne_Biomolecule->Click_Reaction Azide_Dye This compound Azide_Dye->Click_Reaction Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Imaging Fluorescence Imaging (e.g., In Vivo, Microscopy) Labeled_Biomolecule->Imaging G In Vivo Near-Infrared (NIR) Fluorescence Imaging Workflow Start Tumor-Bearing Mouse Model Injection Intravenous Injection of NIR Dye-Conjugate Start->Injection Distribution Systemic Circulation and Biodistribution Injection->Distribution Accumulation Tumor Accumulation (Passive or Active Targeting) Distribution->Accumulation Imaging Whole-Body NIR Fluorescence Imaging Accumulation->Imaging At various time points Analysis Image Acquisition and Analysis Imaging->Analysis End Tumor-to-Background Ratio Quantification Analysis->End

References

Safety Operating Guide

Proper Disposal of Azide Cyanine Dye 728: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed protocol for the proper disposal of Azide (B81097) Cyanine (B1664457) Dye 728, a fluorescent dye containing an azide functional group. Due to the hazardous nature of the azide group, direct disposal is unsafe and improper. The recommended procedure involves the chemical conversion of the azide to a less hazardous amine functional group prior to disposal as hazardous waste.

The primary hazard associated with Azide Cyanine Dye 728 stems from its azide functional group. Organic azides can be energetic and potentially explosive, especially when in contact with heat, friction, or certain chemicals. A critical safety concern is the potential for formation of highly toxic and explosive hydrazoic acid if the azide comes into contact with strong acids. Furthermore, azides can react with heavy metals, such as lead and copper found in plumbing, to form dangerously explosive metal azides. Therefore, pouring azide-containing waste down the drain is strictly prohibited.

The recommended disposal method involves a two-stage process:

  • Chemical Inactivation: Conversion of the azide group to a stable amine group via a chemical reduction reaction. The Staudinger reaction is a mild and selective method suitable for this purpose.

  • Waste Collection and Disposal: Collection of the resulting reaction mixture and byproducts as hazardous chemical waste for professional disposal.

Below are the detailed procedures for the safe disposal of this compound.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any procedure, it is crucial to conduct a thorough hazard assessment. The safety data sheet (SDS) for this compound indicates that it is a skin and eye irritant and may cause respiratory irritation. The azide functional group adds a risk of toxicity and potential for explosive decomposition.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS PictogramPrecautionary Statements
Eye Irritant 2GHS07: Exclamation MarkP264: Wash hands thoroughly after handling.
Skin Irritant 2P280: Wear protective gloves/protective clothing/eye protection/face protection.
STOT SE 3 (Respiratory)P302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Nitrile gloves are mandatory.

  • Body Protection: A flame-resistant laboratory coat must be worn.

  • Work Area: All procedures must be conducted within a certified chemical fume hood.

II. Experimental Protocol: Staudinger Reduction of this compound

The Staudinger reaction is a well-established method for the reduction of azides to amines using a phosphine, typically triphenylphosphine (B44618). This reaction is mild and highly selective for the azide group, leaving other functional groups in the cyanine dye intact. The reaction proceeds via an iminophosphorane intermediate, which is then hydrolyzed to the amine and triphenylphosphine oxide.

Materials:

  • This compound waste solution (in a compatible organic solvent such as THF or Dioxane)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water (deionized)

  • Appropriate reaction vessel (round-bottom flask) with a magnetic stirrer

  • Stir plate

  • Nitrogen or Argon gas inlet (optional, for inert atmosphere)

Procedure:

  • Preparation:

    • Quantify the amount of this compound waste to be treated. For this protocol, we will assume a starting quantity of 100 mg of the dye.

    • Ensure the dye is dissolved in a suitable anhydrous solvent like THF. If the waste is in a different solvent, it may need to be carefully concentrated and redissolved.

  • Reaction Setup:

    • In a chemical fume hood, place the solution of this compound in a round-bottom flask equipped with a magnetic stir bar.

    • Add a slight excess of triphenylphosphine to the solution. A 1.1 molar equivalent is recommended.

    Table 2: Reagent Quantities for Staudinger Reduction of 100 mg of this compound

    ReagentMolecular Weight ( g/mol )Quantity (mg)Moles (mmol)Molar Equivalents
    This compound~777100~0.1291.0
    Triphenylphosphine (PPh₃)262.29~37~0.1421.1
  • Reaction:

    • Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

    • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC), if feasible. The disappearance of the starting azide and the appearance of a new, more polar spot (the amine) indicates reaction completion. The reaction is generally complete within a few hours.

  • Hydrolysis:

    • Once the azide has been consumed, add an excess of water to the reaction mixture to hydrolyze the iminophosphorane intermediate.

    • Continue stirring for an additional 1-2 hours to ensure complete hydrolysis.

III. Waste Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood reduction Perform Staudinger Reduction (Add Triphenylphosphine) fume_hood->reduction hydrolysis Hydrolyze Intermediate (Add Water) reduction->hydrolysis waste_collection Collect Reaction Mixture as Hazardous Waste hydrolysis->waste_collection disposal Dispose through Institutional EHS waste_collection->disposal

Disposal workflow for this compound.

IV. Final Waste Collection and Labeling

  • Collection:

    • The final reaction mixture will contain the amine derivative of the cyanine dye, triphenylphosphine oxide, any excess triphenylphosphine, and the solvent. This entire mixture should be collected in a designated hazardous waste container.

    • Do not attempt to isolate the products unless required for analytical purposes. For disposal, the entire reaction mixture is treated as waste.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste".

    • The label should include the chemical names of all components: "Amine Cyanine Dye 728 (product of reduction)", "Triphenylphosphine Oxide", "Triphenylphosphine", and the solvent used (e.g., "Tetrahydrofuran").

    • Indicate the approximate concentrations or volumes of each component.

  • Storage and Disposal:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Follow all institutional and local regulations for hazardous waste disposal.

By following this detailed procedure, researchers can safely and effectively neutralize the hazardous azide functionality of this compound, ensuring a safer laboratory environment and compliance with hazardous waste regulations.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.